molecular formula C20H32O3 B158130 (+)-Isocupressic acid CAS No. 1909-91-7

(+)-Isocupressic acid

Número de catálogo: B158130
Número CAS: 1909-91-7
Peso molecular: 320.5 g/mol
Clave InChI: DOYKMKZYLAAOGH-DOEMEAPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isocupressic acid has been reported in Apis, Juniperus rigida, and other organisms with data available.
a labdane that induces premature LABOR

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKMKZYLAAOGH-DOEMEAPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045341
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909-91-7
Record name (+)-Isocupressic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocupressic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocupressic acid, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isocupressic Acid: Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid, has garnered significant attention for its potent biological activities, most notably as an abortifacient in cattle. This technical guide provides a comprehensive overview of the discovery, natural sources, physicochemical properties, and biological mechanisms of this compound. Detailed experimental protocols for its isolation and analysis of its effects on steroidogenesis are presented. Furthermore, this document includes key data summarized in tabular form and visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the long-observed phenomenon of pine needle-induced abortion in cattle. For decades, ranchers noted that pregnant cows grazing on certain pine species, particularly during the last trimester, were prone to premature parturition. This led to systematic investigations to identify the causative agent.

Through bioassay-guided fractionation of pine needle extracts, researchers successfully isolated and identified this compound as the principal active compound responsible for these abortifacient effects.

Natural Sources:

This compound is primarily found in the needles, bark, and new growth tips of various coniferous trees. The concentration of the acid can vary depending on the plant species, geographical location, and season. Key natural sources include:

  • Ponderosa Pine (Pinus ponderosa) : This is one of the most well-documented sources, with concentrations in the needles ranging from 0.8% to 2.0% of the dry weight.[1]

  • Monterey Cypress (Cupressus macrocarpa) : Needles of this tree have been found to contain significant amounts of this compound, with reported concentrations between 0.89% and 1.24%.[2]

  • Lodgepole Pine (Pinus contorta) : This species is another notable source of the compound.

  • Jeffrey Pine (Pinus jeffreyi) : this compound has also been identified in this pine species.

  • Common Juniper (Juniperus communis) : This plant is also known to contain this compound.[1]

  • Stone Pine (Pinus pinea) : Recent studies have also identified this compound in the needles of this tree, highlighting its phytotoxic properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.47 g/mol
Appearance White solid
Melting Point Not reported in the reviewed literature.
Optical Rotation [α]²⁵D +41.3 (c 0.27, CHCl₃)
Solubility Soluble in chloroform and methanol.
SMILES C[C@H]1CC/C(=C/CO)/C)C[C@H]2C(=C)CC[C@]1(C)[C@@H]2CCC(C)(C)C(=O)O
InChI InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS) : In positive ion mode, this compound typically shows adducts with sodium [M+Na]⁺ at m/z 343 and a fragment corresponding to the loss of a water molecule [M-H₂O+H]⁺ at m/z 303.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR : Predicted ¹³C NMR data is available, however, experimentally derived and fully assigned spectra are not detailed in the available literature.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the reviewed literature. However, based on its structure, characteristic peaks would be expected for the following functional groups:

  • O-H stretch (hydroxyl and carboxylic acid) : Broadband in the region of 3300-2500 cm⁻¹

  • C-H stretch (alkane and alkene) : Around 3000-2850 cm⁻¹ and just above 3000 cm⁻¹

  • C=O stretch (carboxylic acid) : Strong absorption around 1700 cm⁻¹

  • C=C stretch (alkene) : Absorption around 1640 cm⁻¹

Experimental Protocols

Bioassay-Guided Isolation of this compound from Cupressus macrocarpa

This protocol describes a general procedure for the isolation of this compound based on the principles of bioassay-guided fractionation. The abortifacient activity at each step would be monitored using an appropriate bioassay, such as the inhibition of progesterone production in bovine luteal cells.

Workflow for Isolation:

G A Plant Material Collection (e.g., Cupressus macrocarpa needles) B Drying and Grinding A->B C Solvent Extraction (e.g., Dichloromethane) B->C D Crude Extract C->D E Bioassay 1: Abortifacient Activity Screening D->E F Column Chromatography (e.g., Silica Gel) D->F G Fraction Collection F->G H Bioassay 2: Fraction Activity Testing G->H I Active Fractions H->I J Further Purification (e.g., HPLC) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS, etc.) K->L

Caption: Bioassay-guided isolation workflow for this compound.

Methodology:

  • Plant Material Preparation : Collect fresh needles of Cupressus macrocarpa. Dry the needles at room temperature or in a low-temperature oven and grind them into a fine powder.

  • Extraction : Extract the powdered plant material with a suitable solvent such as dichloromethane or ether at room temperature with stirring for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Initial Bioassay : Screen the crude extract for abortifacient activity using an appropriate in vitro or in vivo model.

  • Fractionation : Subject the active crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Bioassay : Collect fractions and test each for biological activity. Pool the active fractions.

  • Purification : Further purify the active fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

  • Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Assay for Inhibition of Progesterone Synthesis

This protocol outlines a method to assess the inhibitory effect of this compound on progesterone production in bovine luteal cells.

Methodology:

  • Cell Culture : Culture bovine luteal cells in a suitable medium (e.g., M199) supplemented with fetal bovine serum and antibiotics.

  • Treatment : Plate the cells in 24-well plates. Once confluent, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1 to 1000 ng/mL). Include control wells with no treatment and wells with a known stimulator of progesterone synthesis, such as ovine luteinizing hormone (oLH) or 8-bromo-cAMP, with and without this compound.

  • Incubation : Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 4 hours).

  • Sample Collection : After incubation, collect the cell culture medium from each well.

  • Progesterone Quantification : Measure the concentration of progesterone in the collected medium using a validated method such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

  • Data Analysis : Compare the progesterone levels in the treated groups to the control groups to determine the inhibitory effect of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to induce abortion in cattle. This effect is attributed to its inhibition of progesterone synthesis. Progesterone is a crucial hormone for the maintenance of pregnancy.

Signaling Pathway of Progesterone Synthesis Inhibition:

This compound has been shown to block progesterone production in bovine corpus luteum cells. Studies suggest that it acts at a post-cAMP (cyclic adenosine monophosphate) level in the steroidogenesis pathway.

G LH Luteinizing Hormone (LH) Receptor LH Receptor LH->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cholesterol Cholesterol PKA->Cholesterol Stimulates transport into mitochondria (StAR) Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD ICA This compound ICA->PKA Inhibits ICA->Cholesterol Inhibits

Caption: Proposed mechanism of progesterone synthesis inhibition by this compound.

Conclusion

This compound is a biologically active natural product with significant implications for animal health and potential applications in phytochemistry and pharmacology. This guide provides a foundational resource for researchers, summarizing the key knowledge on its discovery, sources, properties, and biological activity. The detailed protocols and diagrams are intended to facilitate further research into this intriguing molecule and its potential applications. Further investigation is warranted to fully elucidate its spectroscopic characteristics and to explore its broader pharmacological potential beyond its effects on steroidogenesis.

References

Unraveling the Abortifacient Action of (+)-Isocupressic Acid in Cattle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid found in various coniferous species, notably Ponderosa pine (Pinus ponderosa), is a potent abortifacient in cattle. Ingestion of pine needles containing this compound during the last trimester of gestation can lead to significant economic losses in the livestock industry. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the abortifacient effects of this compound, focusing on its dual action of inducing uterine vasoconstriction and inhibiting progesterone synthesis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in veterinary science and drug development.

Introduction

Pine needle abortion in cattle has been a long-recognized problem for ranchers in North America.[1][2] The primary causative agent has been identified as this compound.[2] This compound triggers premature parturition, often resulting in the birth of weak or stillborn calves, and is frequently associated with retained placentas in the dam.[3] The mechanism of action is multifactorial, primarily involving a drastic reduction in uterine blood flow and a direct disruption of steroidogenesis essential for pregnancy maintenance.[4][5] This guide will dissect these two key pathways, presenting the current scientific understanding of how this compound exerts its abortifacient effects at the molecular level.

Core Mechanism of Action

This compound induces bovine abortion through two primary, interconnected mechanisms:

  • Reduction of Uterine Blood Flow: The compound and its metabolites cause significant vasoconstriction of the uterine arteries, leading to reduced blood flow to the placenta.[4][6] This results in fetal hypoxia and stress, initiating premature parturition.[6]

  • Inhibition of Progesterone Synthesis: this compound directly targets the corpus luteum, inhibiting the production of progesterone, a crucial hormone for maintaining pregnancy.[5][7] This hormonal disruption further contributes to the cascade of events leading to abortion.

Vasoconstriction of the Uterine Artery

While the precise signaling cascade initiated by this compound in bovine uterine artery smooth muscle cells is not fully elucidated, a proposed pathway based on general vasoconstriction mechanisms is presented below. It is hypothesized that isocupressic acid or its metabolites interact with receptors on the smooth muscle cell membrane, triggering a cascade that increases intracellular calcium levels and sensitizes the contractile apparatus.

G ICA This compound / Metabolites Receptor G-Protein Coupled Receptor (GPCR)? ICA->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR activates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_SR Ca²⁺ Release SR->Ca_SR Ca_i ↑ Intracellular [Ca²⁺] Ca_SR->Ca_i Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Ca_i Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_i->Contraction initiates PKC->Contraction sensitizes

Proposed signaling pathway for isocupressic acid-induced vasoconstriction.
Inhibition of Progesterone Synthesis

In vitro studies using bovine luteal cells have demonstrated that this compound significantly inhibits progesterone production.[7] This inhibition occurs through a post-cAMP mechanism, affecting key proteins involved in steroidogenesis.[5][8]

G cluster_inhibition Inhibitory Action of this compound ICA This compound PKA Protein Kinase A (PKA) ICA->PKA attenuates StAR_translation StAR Protein (Translation) ICA->StAR_translation inhibits P450scc_transcription P450scc Gene (Transcription) ICA->P450scc_transcription inhibits P450scc_translation P450scc Protein (Translation) ICA->P450scc_translation inhibits LH_receptor LH Receptor AC Adenylate Cyclase LH_receptor->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP cAMP->PKA activates PKA->StAR_translation PKA->P450scc_transcription Cholesterol_transport Cholesterol Transport to Mitochondria StAR_translation->Cholesterol_transport P450scc_transcription->P450scc_translation Pregnenolone_synthesis Pregnenolone Synthesis P450scc_translation->Pregnenolone_synthesis Cholesterol_transport->Pregnenolone_synthesis Progesterone_synthesis ↓ Progesterone Synthesis Pregnenolone_synthesis->Progesterone_synthesis G start Select Pregnant Cows (Day 250 Gestation) dosing Administer this compound (Gavage, Twice Daily) start->dosing monitoring Daily Clinical Monitoring dosing->monitoring outcome Record Abortion Events and Retained Placentas monitoring->outcome G isolate Isolate Bovine Luteal Cells culture Culture Cells (1x10⁵ cells/ml) isolate->culture treat Add this compound (1-1000 ng/ml) +/- Stimulants culture->treat incubate Incubate for 4 hours (37°C, 5% CO₂) treat->incubate harvest Harvest Culture Medium incubate->harvest assay Measure Progesterone (EIA) harvest->assay

References

Toxicological Profile of (+)-Isocupressic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene acid found in various coniferous plants, is a molecule of significant toxicological interest, primarily due to its potent abortifacient effects in cattle. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound. It delves into its physicochemical properties, toxicokinetics, and detailed toxicodynamics, with a particular focus on its reproductive and developmental toxicity. The guide summarizes available quantitative toxicological data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the toxicological properties of this compound and related diterpenoid compounds.

Introduction

This compound is a naturally occurring diterpene acid identified as the primary abortifacient compound in plants such as Ponderosa pine (Pinus ponderosa), Monterey cypress (Cupressus macrocarpa), and Lodgepole pine (Pinus contorta).[1][2] Ingestion of needles from these plants by pregnant cattle, particularly in the last trimester, can lead to premature parturition and abortion, causing significant economic losses in the livestock industry.[3] Understanding the toxicological profile of this compound is crucial for veterinary diagnostics, the development of potential mitigation strategies, and for the broader assessment of the safety of labdane diterpenes. This guide aims to consolidate the existing scientific literature on the toxicology of this compound, presenting the information in a structured and accessible format for the scientific community.

Physicochemical Properties

PropertyValueReference
IUPAC Name (1S,4aR,5S,8aR)-5-[(3E)-5-Hydroxy-3-methylpent-3-en-1-yl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid[1]
Molecular Formula C₂₀H₃₂O₃[1]
Molecular Weight 320.47 g/mol [1]
CAS Number 1909-91-7[1]
Appearance Not specified in literature
Solubility Not specified in literature

Toxicokinetics

Limited information is available regarding the detailed toxicokinetics of this compound. However, studies in cattle have provided some insights into its absorption, distribution, metabolism, and excretion.

  • Absorption: Following oral ingestion by cattle, this compound is absorbed from the gastrointestinal tract.

  • Metabolism: In vivo and in vitro studies have shown that this compound is metabolized into several compounds, including agathic acid, dihydroagathic acid, and tetrahydroagathic acid.

  • Distribution: The distribution of this compound and its metabolites to various tissues, including the reproductive tract, is inferred from its toxic effects, but detailed distribution studies are lacking.

  • Excretion: The route and rate of excretion of this compound and its metabolites have not been extensively studied.

Toxicological Profile

The primary and most well-documented toxic effect of this compound is its reproductive toxicity, specifically its abortifacient action in cattle. Other potential toxicities are less well-characterized.

Acute Toxicity
Subchronic and Chronic Toxicity

There is a lack of published studies on the subchronic and chronic toxicity of this compound.

Reproductive and Developmental Toxicity

The abortifacient effect of this compound in cattle is the most significant aspect of its toxicology.

Quantitative Data on Abortifacient Dose in Cattle:

DoseSpeciesRoute of AdministrationEffectReference
~100 mg/kg, twice daily for several daysPregnant CowsOralInduction of abortion

Mechanism of Action:

The abortifacient action of this compound is believed to be multifactorial, involving both vascular and endocrine disruption.

  • Reduced Uterine Blood Flow: A primary mechanism is the reduction of blood flow to the uterus, leading to fetal hypoxia and stress.[3]

  • Inhibition of Progesterone Synthesis: this compound has been shown to inhibit progesterone production in bovine luteal cells.[4] Progesterone is essential for maintaining pregnancy, and its inhibition can lead to uterine contractions and expulsion of the fetus.

Signaling Pathway of this compound in Steroidogenesis Inhibition:

Studies using MA-10 mouse Leydig tumor cells have elucidated a potential signaling pathway for the inhibition of steroidogenesis by this compound.

G Proposed Signaling Pathway of this compound in Steroidogenesis Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Isocupressic_Acid This compound Receptor Putative Receptor Isocupressic_Acid->Receptor Binds StAR_Translation StAR Protein Translation Isocupressic_Acid->StAR_Translation Inhibits P450scc_Translation P450scc Protein Translation Isocupressic_Acid->P450scc_Translation Inhibits AC Adenylate Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->StAR_Translation Stimulates P450scc_Transcription P450scc Gene Transcription PKA->P450scc_Transcription Stimulates Progesterone_Synthesis Progesterone Synthesis StAR_Translation->Progesterone_Synthesis Facilitates Cholesterol Transport to Mitochondria P450scc_Transcription->P450scc_Translation Leads to P450scc_Translation->Progesterone_Synthesis Catalyzes a key step

Caption: Proposed mechanism of this compound inhibiting steroidogenesis.

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound from standard assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration assay.

Cytotoxicity

While the primary toxic effect of this compound is on reproductive function, some studies have investigated its cytotoxic potential. However, comprehensive dose-response data on various cell lines, including endothelial cells, are limited. One study on bovine oocyte maturation and preimplantation embryo development found no adverse effects at concentrations of 1.3 and 2.6 µg/ml.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not always fully described in the published literature. Below are generalized protocols based on the available information and standard toxicological methods.

In Vivo Abortifacient Assay in Cattle

Objective: To determine the abortifacient potential of a test substance in pregnant cattle.

Animals: Pregnant beef or dairy cows in their last trimester of gestation.

Procedure:

  • Confirm pregnancy and gestational age via rectal palpation or ultrasonography.

  • House animals individually and allow for an acclimatization period.

  • Administer the test substance (e.g., this compound) orally via gavage or mixed with feed at predetermined dose levels. A control group should receive a placebo.

  • Monitor animals daily for clinical signs of toxicity, impending parturition (e.g., udder development, relaxation of pelvic ligaments), and abortion.

  • Record the time to abortion or parturition.

  • Perform a post-mortem examination on aborted fetuses and placentas.

Experimental Workflow for In Vivo Abortifacient Assay:

G Workflow for In Vivo Abortifacient Assay in Cattle Start Start Animal_Selection Select Pregnant Cattle (Last Trimester) Start->Animal_Selection Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Randomize into Treatment and Control Groups Acclimatization->Randomization Dosing Administer this compound or Placebo (Oral) Randomization->Dosing Monitoring Daily Clinical Monitoring Dosing->Monitoring Endpoint_Assessment Record Abortions/ Parturitions Monitoring->Endpoint_Assessment Necropsy Necropsy of Fetuses and Placentas Endpoint_Assessment->Necropsy Data_Analysis Analyze Data Necropsy->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting an in vivo abortifacient assay in cattle.

In Vitro Progesterone Production Assay

Objective: To assess the effect of a test substance on progesterone synthesis in luteal cells.

Cell Line: Bovine luteal cells or a suitable steroidogenic cell line (e.g., MA-10).

Procedure:

  • Culture cells in appropriate media and conditions.

  • Treat cells with various concentrations of the test substance (e.g., this compound) in the presence or absence of a stimulant of steroidogenesis (e.g., luteinizing hormone or cAMP).

  • Incubate for a specified period (e.g., 4 hours).[4]

  • Collect the cell culture supernatant.

  • Measure the concentration of progesterone in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Assess cell viability using a standard method (e.g., MTT assay) to rule out cytotoxicity as the cause of reduced progesterone production.

Measurement of Uterine Artery Blood Flow in Cattle

Objective: To measure changes in uterine artery blood flow in response to a test substance.

Method: Transrectal Doppler ultrasonography.

Procedure:

  • Restrain the pregnant cow in a chute.

  • Use a linear-array ultrasound transducer to identify the uterine artery via a transrectal approach.

  • Utilize the Doppler mode to measure blood flow parameters such as blood flow volume, velocity, and resistance indices.

  • Administer the test substance and repeat the Doppler measurements at specified time points to assess any changes in uterine blood flow.

Gaps in Knowledge and Future Research Directions

Despite the identification of this compound as a significant reproductive toxicant, there are substantial gaps in our understanding of its complete toxicological profile. Future research should focus on:

  • Quantitative Toxicology: Determining standard toxicological endpoints such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) for various species and routes of exposure.

  • Comprehensive Toxicity Testing: Conducting studies to evaluate the potential for subchronic, chronic, and dermal toxicity.

  • Genotoxicity Assessment: Performing a battery of genotoxicity tests (e.g., Ames, micronucleus, chromosomal aberration assays) to assess the mutagenic potential of this compound.

  • Endothelial Cell Toxicity: Investigating the direct cytotoxic effects of this compound on endothelial cells to better understand its impact on vascular function.

  • Prostaglandin Signaling: Elucidating the specific effects of this compound on prostaglandin synthesis and signaling pathways in the bovine endometrium.

  • Calcium Signaling: Investigating the role of this compound in modulating calcium signaling in uterine artery smooth muscle cells.

Conclusion

This compound is a potent abortifacient in cattle, acting through mechanisms that include the disruption of uterine blood flow and inhibition of progesterone synthesis. While its reproductive toxicity is well-established, a comprehensive toxicological profile is lacking. This technical guide has summarized the available data, highlighted key experimental approaches, and identified critical areas for future research. A more complete understanding of the toxicology of this compound will be invaluable for veterinary medicine, livestock management, and the broader field of natural product toxicology.

References

An In-depth Technical Guide on the Identification and Characterization of (+)-Isocupressic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Isocupressic acid, a diterpene acid found in various coniferous plants, is a compound of significant interest due to its biological activity, most notably its abortifacient effects in cattle.[1] Understanding the metabolic fate of this compound is crucial for toxicological assessments, pharmacokinetic studies, and the development of potential diagnostic and therapeutic applications. This technical guide provides a comprehensive overview of the identified metabolites of this compound, the experimental methodologies used for their characterization, and a summary of the current understanding of its biotransformation.

Identified Metabolites of this compound

The metabolism of this compound has been investigated in both in vitro and in vivo models, primarily in cattle. These studies have led to the identification of several key metabolites. The primary biotransformation pathways involve oxidation and reduction reactions.

The principal metabolites identified to date are:

  • Agathic acid : Formed through the oxidation of the C15 primary alcohol of isocupressic acid.[2][3]

  • Dihydroagathic acid : Results from the reduction of the Δ13 double bond of agathic acid.[2][3]

  • Tetrahydroagathic acid : A further reduced metabolite of dihydroagathic acid.[2][4]

  • Imbricatoloic acid : Identified as a metabolite in in vitro studies using bovine rumen inoculum.[2]

  • An uncharacterized isomer of imbricatoloic acid : Also detected in in vitro rumen fluid incubations.[2]

The relative abundance of these metabolites can vary depending on the route of administration and the biological matrix being analyzed.[2]

Quantitative Data on Metabolite Formation

While detailed pharmacokinetic data with precise concentrations and formation rates are not extensively published, studies have characterized the metabolites as "major" or "minor" depending on the experimental conditions.

Route of Administration Biological System Major Metabolite(s) Minor Metabolite(s) Reference(s)
Intravenous InfusionCow (in vivo)Agathic acidDihydroagathic acid[2]
Oral AdministrationCow (in vivo)Dihydroagathic acidAgathic acid, Imbricatoloic acid, Tetrahydroagathic acid[2]
In Vitro IncubationBovine Rumen InoculumDihydroagathic acid, Imbricatoloic acid, Isomer of Imbricatoloic acid[2]
In Vitro IncubationLiver Homogenates (Cow, Sheep, Pig, Goat, Guinea Pig, Rat)Agathic acid[2]

Experimental Protocols

The identification and characterization of this compound metabolites have relied on a combination of in vitro and in vivo experimental designs, followed by sophisticated analytical techniques.

  • In Vitro Rumen Fluid Incubation:

    • Objective: To simulate the metabolic activity of the rumen microbiome on this compound.

    • Protocol: this compound is incubated under anaerobic conditions in a mixture containing ruminal fluid collected from cattle.[3] The incubation is typically carried out for an extended period (e.g., 48-56 hours) to allow for microbial biotransformation.[2][3] Following incubation, the mixture is extracted, and the metabolites are identified.

  • In Vitro Liver Homogenate Studies:

    • Objective: To investigate the hepatic metabolism of this compound.

    • Protocol: Liver tissue is homogenized to prepare liver homogenates. This compound is then incubated with these homogenates.[2] This method allows for the study of phase I and phase II metabolic reactions mediated by liver enzymes. The efficiency of conversion can be compared across different species by using liver homogenates from various animals.[2]

  • Objective: To understand the metabolic fate of this compound in a whole-animal model.

  • Protocol: this compound is administered to animals, typically cows, either orally or via intravenous infusion.[2] Biological samples such as blood (serum/plasma) and urine are collected at various time points.[4] Fetal fluids have also been analyzed in cases of suspected pine needle abortion.[5] Metabolites are then extracted from these samples and identified.

The structural elucidation of the metabolites is accomplished using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This has been a primary tool for the identification of metabolites.[3] Samples are often derivatized to increase their volatility before analysis. The mass spectra provide fragmentation patterns that are crucial for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used to confirm the structures of synthesized metabolite standards, providing detailed information about the chemical environment of each atom in the molecule.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Competitive inhibition ELISAs have been developed for the rapid and sensitive detection of isocupressic acid and its metabolites in biological samples.[4] These assays utilize polyclonal antibodies with varying degrees of cross-reactivity to the different metabolites.[4]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic transformation of this compound and the general workflow for its metabolite identification.

Metabolic Pathway of this compound cluster_rumen Rumen Metabolism cluster_liver Hepatic Metabolism ICA This compound Imbricatoloic_Acid Imbricatoloic Acid ICA->Imbricatoloic_Acid Microbial Transformation Imbricatoloic_Isomer Isomer of Imbricatoloic Acid ICA->Imbricatoloic_Isomer Microbial Transformation Agathic_Acid Agathic Acid ICA->Agathic_Acid Oxidation Dihydroagathic_Acid Dihydroagathic Acid ICA->Dihydroagathic_Acid Microbial Transformation Agathic_Acid->Dihydroagathic_Acid Reduction Tetrahydroagathic_Acid Tetrahydroagathic Acid Dihydroagathic_Acid->Tetrahydroagathic_Acid Reduction

Caption: Metabolic pathway of this compound in cattle.

Experimental Workflow for Metabolite Identification cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Rumen Rumen Fluid Incubation Sample_Prep Sample Preparation (Extraction, Derivatization) Rumen->Sample_Prep Liver Liver Homogenate Incubation Liver->Sample_Prep Oral Oral Administration Oral->Sample_Prep IV Intravenous Administration IV->Sample_Prep Analysis Analytical Techniques (GC-MS, NMR, HRMS) Sample_Prep->Analysis Identification Metabolite Identification and Characterization Analysis->Identification

Caption: General experimental workflow for metabolite identification.

Signaling Pathways and Biological Activity

The primary biological effect attributed to this compound and its metabolite, agathic acid, is their abortifacient activity.[6][7] This is believed to be mediated, at least in part, by the inhibition of steroidogenesis.[7] Specifically, isocupressic acid has been shown to block progesterone production in bovine luteal cells.[8][9] This effect appears to involve a post-cAMP mechanism.[8][9] Further research is needed to fully elucidate the specific signaling pathways modulated by isocupressic acid and its metabolites that lead to this and other potential biological effects.

Conclusion

The metabolism of this compound is a complex process involving multiple biotransformation pathways, primarily oxidation and reduction, occurring in both the rumen and the liver. The major identified metabolites are agathic acid, dihydroagathic acid, and tetrahydroagathic acid. The identification and characterization of these metabolites have been achieved through a combination of in vitro and in vivo studies coupled with advanced analytical techniques. A deeper understanding of the pharmacokinetics and biological activities of these metabolites is essential for assessing the toxicological risks associated with this compound exposure and for exploring any potential therapeutic applications. Future research should focus on obtaining more detailed quantitative pharmacokinetic data and further elucidating the molecular mechanisms and signaling pathways affected by these compounds.

References

In-Depth Technical Guide: (+)-Isocupressic Acid in Traditional Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocupressic acid, a labdane diterpene acid, is a naturally occurring compound found in various coniferous species, most notably in Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), Common juniper (Juniperus communis), and Monterey cypress (Cupressus macrocarpa).[1] In traditional veterinary medicine, this compound is primarily recognized for its potent abortifacient effects in cattle, particularly when ingested during the last trimester of pregnancy. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative biological activities, and detailed experimental protocols relevant to its study.

Core Biological Activities

The primary biological activities of this compound relevant to veterinary medicine and pharmacology are its abortifacient and phytotoxic effects.

Abortifacient Activity

The abortifacient properties of this compound are the most well-documented. Ingestion of plant material containing this acid can lead to premature parturition in cattle.[1] The underlying mechanisms for this are twofold:

  • Inhibition of Progesterone Synthesis: Progesterone is essential for maintaining pregnancy. This compound has been shown to significantly inhibit the production of progesterone in bovine luteal cells.[2][3] This inhibition occurs at a post-cAMP (cyclic adenosine monophosphate) level in the progesterone synthesis pathway.[2][3]

  • Vasoconstriction of Uterine Arteries: While direct quantitative data on the vasoconstrictive effects of isolated this compound are limited in the available literature, it is widely suggested that a key component of its abortifacient action is the reduction of blood flow to the uterus and placenta. This vasoconstriction leads to fetal stress and initiates premature parturition.

Phytotoxic Activity

Recent studies have highlighted the phytotoxic properties of this compound, suggesting its potential as a natural herbicide. It exhibits significant inhibitory effects on the germination and growth of certain plant species, such as Portulaca oleracea.

Quantitative Data

Table 1: Inhibition of Progesterone Production in Bovine Luteal Cells by this compound
Concentration of this compound (ng/mL)Progesterone Concentration (ng/mL/10^5 cells/4 hr) (Mean ± SD)Inhibition of Basal Progesterone Secretion (%)Inhibition of oLH-Stimulated Progesterone Secretion (Inhibition Index)Inhibition of 8-Br-cAMP-Stimulated Progesterone Secretion (Inhibition Index)
0 (Control)1.8 ± 0.101.001.00
11.5 ± 0.116.70.83 ± 0.050.88 ± 0.06
101.2 ± 0.1 33.30.67 ± 0.050.72 ± 0.05
1000.9 ± 0.150.00.50 ± 0.05 0.56 ± 0.05
10000.7 ± 0.1 61.10.39 ± 0.050.44 ± 0.05**
*p < 0.05, **p < 0.01, compared to the control group. Data sourced from Wu et al. (2002).[2][3]
Table 2: Phytotoxic Effects of this compound on Portulaca oleracea
Concentration (µM)Inhibition of Seed Germination (%) (Mean ± SD)Inhibition of Root Growth (%) (Mean ± SD)Inhibition of Shoot Growth (%) (Mean ± SD)
300Not specified28 ± 7Not specified
100029 ± 883 ± 442 ± 9
Table 3: Effects of this compound on Bovine Preimplantation Embryo Development in vitro
Treatment GroupConcentration of this compound (µg/mL)Cleavage Rate (%)Blastocyst Rate (%)
Control0Not significantly different from treated groupsData not presented in tabular format
Treatment 11.3Not significantly different from controlEnhanced in a dose-dependent manner
Treatment 22.6Not significantly different from controlEnhanced in a dose-dependent manner
*Data sourced from Wang et al. (2004). The original paper states a dose-dependent enhancement of bovine preimplantation embryo development but does not provide the data in a tabular format.[1]

Experimental Protocols

Protocol 1: In Vitro Bovine Luteal Cell Culture and Progesterone Assay

This protocol is adapted from Wu et al. (2002).[2][3]

1. Cell Preparation:

  • Aseptically obtain corpora lutea from non-pregnant dairy cows (days 9-11 of the estrous cycle).
  • Disperse luteal cells enzymatically using collagenase.
  • Cryopreserve viable cells in a freezing medium (e.g., 10% DMSO in fetal bovine serum) and store in liquid nitrogen.

2. Cell Culture:

  • Rapidly thaw frozen cells in a 37°C water bath.
  • Wash the cells twice with a suitable culture medium (e.g., M199) supplemented with serum.
  • Resuspend the cells in the culture medium to a final concentration of 1 x 10^5 viable cells/mL.
  • Plate the cells in 24-well culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.

3. Treatment with this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations in the culture medium.
  • Add the desired concentrations of this compound to the cell cultures. Include appropriate vehicle controls.
  • To investigate the mechanism, cells can be co-treated with ovine luteinizing hormone (oLH) or 8-bromo-cAMP.
  • Incubate the treated cells for a specified period (e.g., 4 hours).

4. Progesterone Quantification:

  • Harvest the culture medium from each well.
  • Quantify the progesterone concentration in the medium using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Protocol 2: Phytotoxicity Bioassay on Portulaca oleracea Seeds

This protocol is a generalized procedure based on standard allelopathy bioassays.

1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
  • Prepare a series of dilutions to achieve the desired final test concentrations. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

2. Seed Sterilization and Plating:

  • Surface sterilize Portulaca oleracea seeds (e.g., with a short wash in a dilute bleach solution followed by rinsing with sterile distilled water) to prevent microbial growth.
  • Aseptically place a sterile filter paper in each petri dish.
  • Pipette a standard volume of the test solution or control solution onto the filter paper to ensure uniform moisture.
  • Place a predetermined number of seeds (e.g., 25) evenly spaced on the moistened filter paper.

3. Incubation:

  • Seal the petri dishes with parafilm to prevent moisture loss.
  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

4. Data Collection and Analysis:

  • After a set period (e.g., 7 days), count the number of germinated seeds in each dish to determine the germination percentage.
  • Measure the root and shoot length of each germinated seedling.
  • Calculate the percentage of inhibition for germination, root growth, and shoot growth for each treatment relative to the control.

Protocol 3: Extraction and Quantification of this compound from Pine Needles by HPLC

This is a general protocol for the extraction and analysis of diterpene acids from plant material.

1. Sample Preparation:

  • Dry the pine needles at a low temperature (e.g., 40°C) to a constant weight.
  • Grind the dried needles into a fine powder.

2. Extraction:

  • Perform a Soxhlet extraction of the powdered needles with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
  • Alternatively, use ultrasound-assisted extraction for a more rapid process.
  • Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

3. Sample Clean-up (optional but recommended):

  • Redissolve the crude extract in a suitable solvent.
  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. Elute the fraction containing this compound.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to ensure the carboxylic acid is protonated).
  • Flow Rate: Typically 1 mL/min.
  • Detection: UV detection at a wavelength around 210 nm.
  • Quantification: Prepare a calibration curve using pure this compound standards of known concentrations. Inject the prepared extract and quantify the amount of this compound by comparing the peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Inhibition of Progesterone Synthesis

The abortifacient effect of this compound is primarily attributed to its interference with the progesterone synthesis pathway in bovine luteal cells. The following diagram illustrates this mechanism.

G cluster_cell Luteal Cell LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylate Cyclase LHR->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA StAR StAR Protein (Transcription & Translation) PKA->StAR P450scc P450scc Enzyme (Transcription & Translation) PKA->P450scc Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD three_beta_HSD 3β-HSD Isocupressic_Acid This compound Isocupressic_Acid->StAR Isocupressic_Acid->P450scc

Caption: Inhibition of Progesterone Synthesis by this compound.

General Experimental Workflow for Biological Activity Assessment

The following diagram outlines a typical workflow for assessing the biological activities of this compound.

G Start Start: Plant Material Collection (e.g., Pinus ponderosa needles) Extraction Extraction of this compound Start->Extraction Purification Purification and Identification (e.g., Chromatography, NMR, MS) Extraction->Purification Abortifacient_Assay Abortifacient Activity Assessment Purification->Abortifacient_Assay Phytotoxicity_Assay Phytotoxicity Assessment Purification->Phytotoxicity_Assay In_Vitro_Progesterone In Vitro Progesterone Inhibition Assay (Bovine Luteal Cells) Abortifacient_Assay->In_Vitro_Progesterone Uterine_Artery_Assay Ex Vivo Uterine Artery Vasoconstriction Assay Abortifacient_Assay->Uterine_Artery_Assay Seed_Germination_Assay Seed Germination and Growth Inhibition Assay (e.g., P. oleracea) Phytotoxicity_Assay->Seed_Germination_Assay Data_Analysis Data Analysis and Interpretation In_Vitro_Progesterone->Data_Analysis Uterine_Artery_Assay->Data_Analysis Seed_Germination_Assay->Data_Analysis End End: Conclusion on Biological Activity Data_Analysis->End

Caption: Experimental Workflow for this compound.

Conclusion and Future Directions

This compound remains a significant compound in veterinary toxicology due to its abortifacient effects in cattle. The primary mechanism of this action is the well-documented inhibition of progesterone synthesis. While its vasoconstrictive effects are implicated, further quantitative studies are required to fully elucidate this aspect of its activity. The discovery of its phytotoxic properties opens new avenues for research into its potential as a natural herbicide. For drug development professionals, the targeted inhibition of steroidogenesis by this compound could serve as a lead for the development of novel reproductive control agents. Future research should focus on detailed dose-response studies for its various biological activities, a more in-depth investigation of its vasoconstrictive properties, and an exploration of its broader toxicological profile in different animal species.

References

The Therapeutic Potential of (+)-Isocupressic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isocupressic acid, a labdane diterpene primarily known for its abortifacient effects in cattle through the inhibition of progesterone synthesis, is emerging as a scaffold for the development of novel therapeutic agents. This technical guide explores the potential therapeutic applications of this compound derivatives, with a primary focus on their scientifically substantiated anti-inflammatory properties. While direct evidence for other therapeutic applications remains an area of active investigation, the broader class of labdane diterpenes, to which isocupressic acid belongs, has demonstrated promising anticancer, antiviral, and neuroprotective activities, suggesting fertile ground for future research and development of isocupressic acid-based therapeutics. This document provides a comprehensive overview of the synthesis of key derivatives, detailed experimental protocols for their biological evaluation, and quantitative data to support their potential as anti-inflammatory agents.

Introduction: Beyond Abortifacient Effects

This compound is a naturally occurring diterpenoid found in various coniferous species. Its most well-documented biological activity is the induction of abortion in cattle, a consequence of its ability to inhibit progesterone production[1]. The mechanism underlying this effect involves the disruption of the cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway, a critical cascade in steroidogenesis[2][3][4]. While this property has been a focus of veterinary toxicology, the chemical scaffold of isocupressic acid presents an opportunity for derivatization to explore a wider range of therapeutic applications.

Recent research has shifted towards harnessing the therapeutic potential of isocupressic acid and its stereoisomer, cupressic acid, by synthesizing derivatives with modified biological activities. Of particular note are the demonstrated anti-inflammatory effects of cupressic acid derivatives, which offer a compelling avenue for the development of novel treatments for inflammatory disorders[5][6].

Anti-inflammatory Potential of Cupressic Acid Derivatives

The most significant therapeutic potential of isocupressic acid analogues lies in the realm of anti-inflammatory applications. Studies on derivatives of the stereoisomer 13-epi-cupressic acid have shown promising activity in downregulating key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

A series of derivatives of 13-epi-cupressic acid were synthesized and evaluated for their ability to inhibit the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS)[5][7]. The results, summarized in Table 1, demonstrate the potential of these compounds as anti-inflammatory agents.

CompoundDerivative StructureConcentration (µM)COX-2 Expression (Fold Change vs. LPS control)IL-6 Level (pg/mL) vs. LPS controlReference
1 13-epi-cupressic acid25~0.6Significantly attenuated[5][7]
2 Acetyl-13-epi-cupressic acid25~0.5Significantly attenuated[5][7]
3 Amide derivative of acetyl-13-epi-cupressic acid25~0.4Significantly attenuated[5][7]
4 Acyl chloride derivative25~0.7Not reported[5][7]
5 19-(2-(2-hydroxyacetoxy)acetic acid)-13-epi-cupressic acid25~0.8Not reported[8]
6 19-(2-ethoxy-2-oxoethyl)-13-epi-cupressic acid25~0.9Not reported[8]
8 19-isobutyl-13-epi-cupressic acid25~0.5Not reported[8]
9 19-benzyl-13-epi-cupressic acid25~0.6Not reported[8]
10 Known derivative25~0.7Not reported[5][7]

Note: Derivative 7 (19-hexyl-13-epi-cupressic acid) did not show significant downregulation of COX-2 expression.

Experimental Protocols

The synthesis of various derivatives involves modification at the carboxylic acid and hydroxyl groups of the parent compound[5][8][9]. A general workflow is depicted below.

G cluster_synthesis Synthesis Workflow Start 13-epi-cupressic acid (1) Acetylation Acetylation (Acetic anhydride, Pyridine) Start->Acetylation i Esterification Esterification (e.g., Alkyl halides, K2CO3) Start->Esterification iii Oxidation Oxidation (Selenium dioxide) Start->Oxidation iv Acyl_Chloride Acyl Chloride Formation (Thionyl chloride) Acetylation->Acyl_Chloride ii Amidation Amidation (e.g., Ethanolamine, TEA) Acyl_Chloride->Amidation ii-a Derivatives Target Derivatives (e.g., 3, 5-10) Amidation->Derivatives Esterification->Derivatives Oxidation->Derivatives

General synthesis workflow for cupressic acid derivatives.

Detailed Protocol for Acetylation (Compound 2):

  • Dissolve 13-epi-cupressic acid (1) in pyridine.

  • Add 1.5 equivalents of acetic anhydride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Purify the product, acetyl-13-epi-cupressic acid (2), using column chromatography[5][9].

Detailed Protocol for Amide Derivative Synthesis (Compound 3):

  • Reflux acetyl-13-epi-cupressic acid (2) with 1.5 equivalents of thionyl chloride in dichloromethane (DCM) for 3 hours to form the acyl chloride.

  • In a separate flask, reflux the acyl chloride with 2 equivalents of triethylamine (TEA) and 1.5 equivalents of ethanolamine in DCM.

  • Purify the resulting amide derivative (3) by chromatography[5][9].

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2[5][6].

COX-2 Expression Assay (Quantitative Real-Time PCR):

  • Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the test compounds (25 µM) for 24 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA template.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and a housekeeping gene (e.g., β-actin) for normalization.

  • Calculate the fold change in COX-2 expression relative to the LPS-treated control group[5][7].

IL-6 Inhibition Assay (ELISA):

  • Seed RAW264.7 cells in 24-well plates.

  • Pre-treat the cells with the test compounds (25 µM) for 24 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-6 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Compare the IL-6 levels in the treated groups to the LPS-stimulated control group[5][7].

Mechanism of Action: Inhibition of Progesterone Synthesis

The primary characterized mechanism of action of the parent compound, this compound, is the inhibition of progesterone synthesis. This provides a foundational understanding of its biological activity and a potential target for modulation in derivative design. Isocupressic acid exerts its effect by interfering with the cAMP-PKA signaling pathway, which is crucial for steroid hormone production[2][3][4].

G cluster_pathway Progesterone Synthesis Signaling Pathway LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates/ Activates Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion StAR->Mitochondrion Transports Cholesterol to Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc SER Smooth Endoplasmic Reticulum Pregnenolone->SER Progesterone Progesterone SER->Progesterone 3β-HSD ICA This compound ICA->cAMP Inhibits post-cAMP (attenuates signaling)

Inhibition of Progesterone Synthesis by this compound.

Future Directions: Exploring Broader Therapeutic Applications

While the anti-inflammatory potential of cupressic acid derivatives is the most well-documented, the broader family of labdane diterpenes exhibits a wide range of biological activities that suggest other potential therapeutic avenues for this compound derivatives.

  • Anticancer Activity: Various labdane diterpenes have demonstrated cytotoxic effects against a range of cancer cell lines. Further investigation into the anticancer potential of isocupressic acid derivatives, including the determination of IC50 values against different cancer cell lines, is warranted.

  • Antiviral Activity: Some labdane diterpenes have shown inhibitory activity against various viruses. Screening of a library of isocupressic acid derivatives against a panel of viruses could uncover novel antiviral agents.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of some terpenoids suggest a potential role in neuroprotection. Investigating the ability of isocupressic acid derivatives to protect neuronal cells from oxidative stress and inflammation could open up new therapeutic possibilities for neurodegenerative diseases.

Conclusion

This compound, once primarily viewed through the lens of veterinary toxicology, represents a promising natural product scaffold for the development of new therapeutic agents. The demonstrated anti-inflammatory activity of its derivatives, coupled with the broader biological activities of the labdane diterpene class, highlights the significant potential for future drug discovery and development. This technical guide provides a foundation of current knowledge, including quantitative data and detailed methodologies, to encourage and facilitate further research into the multifaceted therapeutic applications of this compound derivatives. The exploration of their anticancer, antiviral, and neuroprotective properties remains a compelling frontier for investigation.

References

Methodological & Application

Application Notes and Protocols for the Purification of (+)-Isocupressic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isocupressic acid is a labdane diterpenoid found in various coniferous species, notably in the needles of Pinus species.[1][2] This compound and its derivatives are of interest to researchers for their potential biological activities. The purification of this compound from complex plant extracts is essential for its structural elucidation, pharmacological screening, and use as an analytical standard. High-performance liquid chromatography (HPLC) is a highly effective technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[3][4] This document provides a detailed protocol for the purification of this compound from a crude plant extract using semi-preparative reverse-phase HPLC.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound based on typical recoveries and purities achieved for similar diterpenoids from plant extracts.[5]

ParameterExpected Value
Starting Material Crude Ethanolic Extract of Pinus Needles
Sample Load 50-100 mg of pre-purified extract
Expected Yield 5 - 15 mg
Final Purity >98% (as determined by analytical HPLC)
Recovery 60 - 80% from the semi-preparative HPLC step

Experimental Protocols

1. Extraction and Preliminary Sample Preparation

This protocol begins with a crude extract obtained from pine needles.

  • Extraction:

    • Air-dried and powdered pine needles are subjected to Soxhlet extraction or maceration with ethanol or a mixture of n-hexane and dichloromethane for 24-48 hours.[6]

    • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • The dried crude extract is redissolved in a 90:10 methanol:water solution.

    • This solution is then partitioned against an equal volume of n-hexane in a separatory funnel to remove nonpolar constituents like lipids and chlorophyll.

    • The methanolic phase, containing the more polar diterpene acids, is collected and concentrated in vacuo.

  • Solid-Phase Extraction (SPE) Cleanup:

    • A C18 SPE cartridge is conditioned sequentially with methanol and then with 50:50 methanol:water.

    • The concentrated methanolic extract is redissolved in a minimal volume of 50:50 methanol:water and loaded onto the conditioned SPE cartridge.

    • The cartridge is washed with a stepwise gradient of increasing methanol concentration in water (e.g., 50%, 70%, 90% methanol).

    • The fraction containing this compound (eluting at a moderately high methanol concentration) is collected. The elution profile can be monitored by thin-layer chromatography (TLC) or analytical HPLC if a standard is available.

    • The desired fraction is evaporated to dryness.

2. Semi-Preparative HPLC Purification

  • Instrumentation:

    • A semi-preparative HPLC system equipped with a gradient pump, a sample injector with a large volume loop (e.g., 1-5 mL), a UV-Vis or photodiode array (PDA) detector, and a fraction collector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column with dimensions suitable for semi-preparative work (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-35 min: Linear gradient from 60% to 90% B

      • 35-40 min: Isocratic at 90% B

      • 40-45 min: Linear gradient from 90% to 60% B

      • 45-50 min: Isocratic at 60% B (re-equilibration)

    • Flow Rate: 4.0 mL/min

    • Detection: UV detection at 210 nm or 225 nm.[7] Diterpenes without strong chromophores are often detected at lower UV wavelengths.

    • Injection Volume: 500 µL to 2 mL, depending on the concentration of the sample solution.

    • Sample Preparation for Injection: The dried, SPE-purified fraction is dissolved in the initial mobile phase composition (60% acetonitrile in water with 0.1% formic acid) at a concentration of approximately 10-20 mg/mL. The solution is then filtered through a 0.45 µm syringe filter prior to injection.[8]

  • Fraction Collection and Post-Purification Processing:

    • Fractions corresponding to the peak of interest are collected using an automated fraction collector.

    • The purity of the collected fractions is assessed by analytical HPLC.

    • Fractions with the desired purity are pooled.

    • The solvent is removed under reduced pressure, and the purified this compound is obtained as a solid or semi-solid.

    • The final product should be stored at a low temperature in a desiccated environment.

Mandatory Visualization

HPLC_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc Semi-Preparative HPLC cluster_post_hplc Post-Purification pine_needles Pine Needles crude_extract Crude Extract pine_needles->crude_extract Solvent Extraction partitioning Liquid-Liquid Partitioning crude_extract->partitioning Defatting spe Solid-Phase Extraction (SPE) partitioning->spe Cleanup pre_purified Pre-purified Extract spe->pre_purified Fractionation injection Sample Injection pre_purified->injection hplc_column C18 Semi-Prep Column injection->hplc_column detection UV Detection hplc_column->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Application Note: Quantitative Analysis of (+)-Isocupressic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isocupressic acid is a labdane diterpene acid found in various coniferous species, notably in the needles of Ponderosa pine (Pinus ponderosa).[1] This compound has garnered significant interest due to its biological activities, including phytotoxicity and its role as an abortifacient in cattle.[1][2] The abortifacient effect is primarily attributed to its ability to inhibit progesterone production, a critical hormone for maintaining pregnancy.[3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for toxicological studies, understanding its mechanism of action, and potential drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound, from sample preparation to GC-MS analysis.

Sample Preparation

The sample preparation procedure is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Sample containing this compound (e.g., dried plant material, biological fluid)

  • Internal Standard (IS): n-Tridecane

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Extraction:

    • For solid samples (e.g., dried plant material), weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

    • Add 5 mL of a hexane:ethyl acetate (1:1, v/v) solvent mixture.

    • Add a known amount of the internal standard (n-Tridecane) solution. The final concentration of the IS should be within the calibration range.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Dry the supernatant over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes

    • Ramp to 240°C at 10°C/min, hold for 5 minutes

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for TMS-derivatized this compound: (based on typical fragmentation of silylated diterpene acids, specific ions should be confirmed with a standard)

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

    • Qualifier ions: To be determined from the mass spectrum of the derivatized standard.

  • Ions to Monitor for n-Tridecane (IS): m/z 57, 71, 85

Method Validation and Data Presentation

Method validation is crucial to ensure the reliability of the quantitative data. The following parameters should be assessed.

Calibration Curve and Linearity

Prepare a series of calibration standards of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) containing a constant concentration of the internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.

Table 1: Representative Calibration Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000300,0000.05
578,000310,0000.25
10160,000305,0000.52
25410,000308,0001.33
50850,000312,0002.72
1001,750,000305,0005.74
0.998
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD is calculated as 3.3 * (standard deviation of the blank / slope) and LOQ as 10 * (standard deviation of the blank / slope).

Precision and Accuracy (Recovery)

Precision is assessed by analyzing replicate samples at different concentrations and is expressed as the relative standard deviation (%RSD). Accuracy is determined by spike-and-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.998
LOD (µg/mL)-0.1
LOQ (µg/mL)-0.3
Precision (%RSD)< 15%5.8%
Accuracy (Recovery %)80-120%95.2%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

experimental_workflow sample Sample (e.g., Plant Material) extraction Solvent Extraction (Hexane:Ethyl Acetate) + Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation drying Evaporation to Dryness centrifugation->drying derivatization Silylation (BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for GC-MS analysis.

Metabolic Pathway of this compound in Cattle

In cattle, this compound is metabolized into several compounds, primarily in the rumen and liver.[5] The major metabolites include agathic acid, dihydroagathic acid, and imbricatoloic acid.[5]

metabolic_pathway isocupressic_acid This compound rumen Rumen Metabolism isocupressic_acid->rumen liver Liver Metabolism isocupressic_acid->liver dihydroagathic_acid Dihydroagathic Acid rumen->dihydroagathic_acid imbricatoloic_acid Imbricatoloic Acid rumen->imbricatoloic_acid agathic_acid Agathic Acid liver->agathic_acid

Caption: Metabolic pathway of this compound.

Signaling Pathway of this compound-Induced Inhibition of Steroidogenesis

This compound inhibits progesterone synthesis by attenuating the cAMP-PKA signaling pathway.[2][6] This leads to the downregulation of key steroidogenic genes, such as Steroidogenic Acute Regulatory Protein (StAR) and P450 side-chain cleavage (P450scc).[2][6]

signaling_pathway cluster_inhibition Inhibition by this compound isocupressic_acid This compound camp cAMP isocupressic_acid->camp attenuates lh Luteinizing Hormone (LH) lhr LH Receptor lh->lhr ac Adenylate Cyclase lhr->ac ac->camp pka Protein Kinase A (PKA) camp->pka star StAR (Translation) pka->star p450scc P450scc (Transcription & Translation) pka->p450scc progesterone Progesterone Synthesis star->progesterone p450scc->progesterone

Caption: Inhibition of progesterone synthesis pathway.

References

Application Notes and Protocols for the Development of an ELISA for (+)-Isocupressic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocupressic acid is a diterpene acid found in several coniferous species, including Ponderosa pine (Pinus ponderosa), Monterey cypress (Cupressus macrocarpa), and juniper (Juniperus communis). It has been identified as the primary abortifacient compound in these plants, responsible for causing late-term abortions in cattle. The toxicological effects of this compound are attributed to its ability to reduce uterine blood flow and inhibit progesterone synthesis, a crucial hormone for maintaining pregnancy.[1][2] In vivo, this compound is rapidly metabolized to agathic acid, dihydroagathic acid, and tetrahydroagathic acid.[3]

The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound and its metabolites is crucial for several applications. These include diagnosing exposure in affected animals, conducting toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of the toxin, and elucidating the precise mechanisms of its abortifacient action. This document provides detailed application notes and protocols for the development of a competitive inhibition ELISA for the detection of this compound.

Principle of the Assay

The detection of small molecules like this compound, which are not immunogenic on their own, requires a competitive immunoassay format. In this assay, a fixed amount of antibody specific to this compound is incubated with a sample containing an unknown amount of the analyte and a known amount of enzyme-labeled this compound. The free this compound in the sample competes with the enzyme-labeled this compound for the limited number of antibody binding sites. The antibody-antigen complexes are then captured on a microtiter plate coated with a secondary antibody. After a washing step to remove unbound reagents, a substrate is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Four distinct competitive inhibition enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound and its metabolites. One assay is highly specific for this compound, while the other three exhibit varying degrees of cross-reactivity with its primary metabolites.[3]

Table 1: Quantitative Performance of the this compound Specific ELISA

ParameterValue
Limit of Detection (LOD)44.1 pg

Table 2: Cross-Reactivity Profile of the Developed ELISAs

CompoundAssay 1 (Specific)Assay 2 (Cross-reactive)Assay 3 (Cross-reactive)Assay 4 (Cross-reactive)
This compound100%100%100%100%
Agathic acidN/AData not availableData not availableData not available
Dihydroagathic acidN/AData not availableData not availableData not available
Tetrahydroagathic acidN/AData not availableData not availableData not available

Note: The specific cross-reactivity percentages for the metabolites in the cross-reactive assays are not publicly available and would need to be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the development of a competitive ELISA for this compound. Optimization of specific parameters will be required.

Synthesis of this compound-Protein Conjugate (Hapten-Carrier Conjugate)

To elicit an immune response, the small molecule this compound (a hapten) must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The carboxyl group of this compound can be activated for conjugation to the amine groups of the carrier protein.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure (using EDC/NHS chemistry):

  • Dissolve this compound in DMF.

  • Add EDC and NHS to the solution to activate the carboxyl group of the acid. The molar ratio of hapten:EDC:NHS should be optimized, but a starting point of 1:1.5:1.2 is recommended.

  • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.

  • Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).

  • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring. The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Remove the unconjugated hapten and reaction by-products by extensive dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Determine the protein concentration of the conjugate using a protein assay (e.g., Bradford or BCA assay).

  • Characterize the conjugate to confirm successful coupling, for example, by MALDI-TOF mass spectrometry.

Production of Polyclonal Antibodies

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (IFA)

  • New Zealand White rabbits (or other suitable animal model)

  • Sterile saline

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization:

    • Emulsify the immunogen (this compound-KLH conjugate) with an equal volume of Freund's Complete Adjuvant. A typical dose is 0.5-1 mg of the conjugate per rabbit.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Administer booster injections every 3-4 weeks.

    • For booster injections, emulsify the immunogen with Freund's Incomplete Adjuvant.

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with plates coated with this compound-BSA conjugate.

  • Final Bleed and Serum Collection:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Store the antiserum in aliquots at -20°C or -80°C.

Purification of Polyclonal Antibodies (Optional but Recommended)

For a more specific assay, the polyclonal antibodies can be purified from the antiserum using antigen-affinity chromatography.

Materials:

  • Rabbit antiserum

  • Affinity column matrix (e.g., CNBr-activated Sepharose)

  • This compound-BSA conjugate

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Couple the this compound-BSA conjugate to the affinity column matrix according to the manufacturer's instructions.

  • Equilibrate the affinity column with binding buffer (e.g., PBS).

  • Load the rabbit antiserum onto the column.

  • Wash the column extensively with binding buffer to remove unbound proteins.

  • Elute the specific antibodies using the elution buffer.

  • Immediately neutralize the eluted fractions with the neutralization buffer.

  • Dialyze the purified antibodies against PBS and store at 4°C (short-term) or -20°C (long-term).

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-BSA conjugate)

  • Purified polyclonal anti-(+)-isocupressic acid antibody

  • This compound standard

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., 0.5% BSA in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating:

    • Dilute the coating antigen (this compound-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard in assay buffer.

    • Prepare the samples to be tested.

    • In a separate plate or in tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted primary antibody for 1 hour at room temperature. The optimal antibody dilution needs to be determined by checkerboard titration.

  • Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

ELISA_Development_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Antibody_Prod Antibody Production cluster_ELISA Competitive ELISA ICA This compound (Hapten) Conjugation Hapten-Carrier Conjugation ICA->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Immunogen (ICA-Protein Conjugate) Conjugation->Immunogen Immunization Immunization (e.g., Rabbits) Immunogen->Immunization Antiserum Antiserum Collection Immunization->Antiserum Purification Antibody Purification (Affinity Chromatography) Antiserum->Purification pAb Polyclonal Antibody Purification->pAb Competition Competition Step (Sample/Standard + pAb) pAb->Competition Coating Plate Coating (ICA-BSA) Coating->Competition Detection Detection (Enzyme-linked 2° Ab) Competition->Detection Result Signal Detection (Inverse Correlation) Detection->Result Progesterone_Inhibition_Pathway ICA This compound PKA Protein Kinase A (PKA) ICA->PKA attenuates P450scc_gene P450scc Gene ICA->P450scc_gene inhibits transcription P450scc_protein P450scc Protein ICA->P450scc_protein inhibits translation StAR_protein StAR Protein ICA->StAR_protein inhibits translation AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->P450scc_gene activates transcription P450scc_mRNA P450scc mRNA P450scc_gene->P450scc_mRNA transcription P450scc_mRNA->P450scc_protein translation StAR_mRNA StAR mRNA StAR_mRNA->StAR_protein translation Cholesterol Cholesterol StAR_protein->Cholesterol transports to mitochondria Pregnenolone Pregnenolone Cholesterol->Pregnenolone converted by P450scc Progesterone Progesterone Pregnenolone->Progesterone converted by 3β-HSD 3bHSD 3β-HSD

References

Synthesis of (+)-Isocupressic Acid and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isocupressic acid, a labdane diterpene found in various coniferous species, has garnered significant interest due to its notable biological activities, including its abortifacient effects in cattle and potential as a phytotoxin. This document provides an overview of the synthetic strategies for this compound and its analogues, detailed experimental protocols for the chemical modification of the molecule, and insights into its biological mechanism of action. The information presented is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and agricultural sciences.

Introduction to this compound

This compound is a diterpenoid compound characterized by a bicyclic labdane core structure. It is naturally present in the needles and bark of several pine species, such as Ponderosa pine (Pinus ponderosa), and has been identified as the primary abortifacient agent responsible for pine needle-induced abortions in cattle.[1][2] Its biological activity extends to phytotoxicity, where it has been shown to inhibit the root growth of certain weeds.[3] The unique structure and potent biological effects of this compound make it and its analogues compelling targets for chemical synthesis and further investigation for potential applications in veterinary medicine and agriculture.

General Synthetic Strategies for Labdane Diterpenes

The total synthesis of labdane diterpenes like this compound typically involves a multi-step approach focused on the stereoselective construction of the decalin core, followed by the elaboration of the side chain. While a specific total synthesis of this compound is not extensively detailed in the literature, general strategies employed for the synthesis of related labdane diterpenes can be adapted.

A common approach begins with a chiral starting material to establish the absolute stereochemistry of the final product. Key synthetic transformations often include:

  • Cyclization Reactions: Formation of the bicyclic core through methods such as Diels-Alder reactions or intramolecular cyclizations of acyclic precursors.

  • Functional Group Interconversions: Oxidation, reduction, and protection/deprotection steps to install the required functional groups, such as the carboxylic acid and hydroxyl moieties.

  • Side Chain Construction: Attachment and modification of the side chain using olefination reactions (e.g., Wittig reaction) or cross-coupling strategies.

The following diagram illustrates a generalized workflow for the synthesis of labdane diterpenes.

G Generalized Synthetic Workflow for Labdane Diterpenes A Chiral Starting Material B Construction of Bicyclic Core A->B Cyclization C Functional Group Manipulations B->C Oxidation/Reduction D Side Chain Installation C->D Coupling/Olefination E Final Product (Labdane Diterpene) D->E Deprotection/Final Modification

Caption: Generalized workflow for the synthesis of labdane diterpenes.

Experimental Protocols

Preparation of (13R,S)-Tetrahydroagathic Acid from this compound

This protocol involves a two-step oxidation of the primary alcohol on the side chain to a carboxylic acid, followed by hydrogenation of the two double bonds.

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • N,N-Dimethylformamide (DMF)

  • Sodium chlorite (NaClO2)

  • 2-Methyl-2-butene

  • Sodium phosphate monobasic (NaH2PO4)

  • tert-Butanol

  • Water

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Dichloromethane

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation of the Primary Alcohol:

    • To a solution of this compound (1.0 g, 3.12 mmol) in DMF (20 mL) is added PDC (2.35 g, 6.24 mmol).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate aldehyde.

  • Oxidation of the Aldehyde to Carboxylic Acid (Agathic Acid):

    • The crude aldehyde is dissolved in a mixture of tert-butanol (50 mL) and 2-methyl-2-butene (10 mL).

    • A solution of sodium chlorite (1.41 g, 15.6 mmol) and sodium phosphate monobasic (1.41 g, 11.7 mmol) in water (20 mL) is added dropwise.

    • The reaction is stirred at room temperature for 6 hours.

    • The mixture is then acidified with 1 N HCl and extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude agathic acid.

  • Hydrogenation to Tetrahydroagathic Acid:

    • The crude agathic acid is dissolved in ethanol (50 mL).

    • 10% Pd/C (100 mg) is added to the solution.

    • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield a mixture of (13R,S)-tetrahydroagathic acid.

Purification: The final product can be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound is known to be an abortifacient in cattle, and its mechanism of action is linked to the disruption of progesterone production.[6][7][8] Progesterone is a crucial hormone for the maintenance of pregnancy.

Studies have shown that this compound inhibits progesterone secretion in bovine luteal cells.[7][8] The proposed mechanism involves the inhibition of the steroidogenic pathway at a step after the production of cyclic AMP (cAMP). This suggests that isocupressic acid does not interfere with the binding of luteinizing hormone (LH) to its receptor or the subsequent activation of adenylyl cyclase, but rather acts downstream in the signaling cascade that leads to progesterone synthesis.

The following diagram illustrates the proposed mechanism of action of this compound on progesterone production.

G Mechanism of Action of this compound cluster_cell Bovine Luteal Cell LH Luteinizing Hormone (LH) Receptor LH Receptor LH->Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates StAR Steroidogenic Acute Regulatory Protein (StAR) PKA->StAR Activates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR-mediated transport into mitochondria Progesterone Progesterone Pregnenolone->Progesterone Enzymatic Conversion ICA This compound ICA->StAR Inhibits

Caption: Proposed mechanism of this compound's inhibitory effect on progesterone synthesis.

Quantitative Data

The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular FormulaC20H32O3[6]
Molecular Weight320.47 g/mol [6]
AppearanceWhite solid[6]
CAS Number1909-91-7[6]

The phytotoxic effects of this compound on the root growth of Portulaca oleracea are presented in the table below.[3]

Concentration (µM)Root Growth Inhibition (%)
30028 ± 7
100083 ± 4

Conclusion

The synthesis of this compound and its analogues presents a significant challenge in organic chemistry, offering opportunities for the development of novel synthetic methodologies. The potent biological activities of these compounds, particularly their effects on progesterone synthesis and phytotoxicity, underscore their potential for further investigation in the fields of veterinary science and agriculture. The protocols and data presented herein provide a foundation for researchers to explore the chemistry and biology of this intriguing class of natural products. Further research into the total synthesis and structure-activity relationships of this compound analogues is warranted to fully elucidate their therapeutic and agrochemical potential.

References

Application Notes and Protocols for Studying (+)-Isocupressic Acid Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Isocupressic acid, a diterpene acid found in various coniferous species, has been identified as a compound with significant biological activities. Notably, it is recognized as an abortifacient in cattle, primarily by inhibiting progesterone synthesis.[1][2][3] Emerging research also suggests potential phytotoxic, anti-inflammatory, and cytotoxic effects against certain cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the multifaceted effects of this compound.

Abortifacient Effects: Inhibition of Steroidogenesis

The primary abortifacient mechanism of this compound is the disruption of progesterone production within the corpus luteum.[1] This occurs through the inhibition of the cyclic adenosine monophosphate-protein kinase A (cAMP-PKA) signaling pathway, which subsequently downregulates the expression of key steroidogenic proteins such as Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 side-chain cleavage enzyme (P450scc).[4]

Recommended Cell Models:
  • Primary Bovine Luteal Cells: The most physiologically relevant model for studying the effects on progesterone production in cattle.

  • MA-10 Mouse Leydig Cells: A well-established cell line for studying the molecular mechanisms of steroidogenesis.[4][5]

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A Seed Bovine Luteal Cells or MA-10 Cells B Treat with varying concentrations of this compound A->B C Include positive (e.g., LH or 8-Br-cAMP) and negative controls B->C D Collect cell culture supernatant C->D F Lyse cells for protein analysis C->F E Perform Progesterone ELISA D->E G Conduct Western Blot for p-PKA, StAR, and P450scc F->G

Caption: Workflow for investigating the inhibition of steroidogenesis by this compound.

Experimental Protocols:

Protocol 1: Bovine Luteal Cell Culture and Progesterone Assay

  • Cell Isolation and Culture:

    • Isolate luteal cells from bovine corpora lutea using collagenase digestion.[6][7]

    • Culture the cells in RPMI-1640 or DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7][8]

    • Seed cells at a density of 1 x 10^5 cells/well in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of this compound (e.g., 1 to 1000 ng/mL) for a specified time (e.g., 4 hours).

    • Include control groups: vehicle control (DMSO), positive control (e.g., ovine luteinizing hormone (oLH) at 10 ng/mL or 8-bromo-cAMP at 1 mM).

  • Progesterone ELISA:

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.[9][10]

    • Measure the progesterone concentration in the supernatant using a commercial progesterone ELISA kit, following the manufacturer's instructions.[9][10][11][12][13]

Protocol 2: Western Blot for Signaling Proteins in MA-10 Cells

  • Cell Culture and Treatment:

    • Culture MA-10 cells in DMEM/F12 medium supplemented with 15% horse serum.[14]

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound and controls as described in Protocol 1.

  • Protein Extraction and Quantification:

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated PKA, StAR, P450scc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Table 1: Effect of this compound on Progesterone Production

Treatment GroupThis compound (ng/mL)Progesterone (ng/mL)% Inhibition
Vehicle Control0Value0
Test Compound1ValueValue
Test Compound10ValueValue
Test Compound100ValueValue
Test Compound1000ValueValue
Positive Control (LH)0ValueN/A

Cytotoxic Effects

This compound has demonstrated cytotoxic activity against various cancer cell lines. Investigating these effects can elucidate its potential as an anticancer agent.

Recommended Cell Models:
  • A549 (Human Lung Carcinoma): A commonly used model for lung cancer research.[15][16][17][18]

  • MDA-MB-231 (Human Breast Adenocarcinoma): A model for triple-negative breast cancer.

  • DU145 (Human Prostate Carcinoma): A model for androgen-independent prostate cancer.

Experimental Workflow:

cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Cell Death A Seed Cancer Cell Lines (e.g., A549) B Treat with a dose range of this compound A->B C Perform MTT or LDH assay to determine IC50 B->C D Treat cells with IC50 concentration of this compound C->D E Annexin V/PI staining for apoptosis analysis D->E F Propidium Iodide staining for cell cycle analysis D->F

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Experimental Protocols:

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[19]

  • Treatment:

    • Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[20]

    • Measure the absorbance at 570 nm using a microplate reader.[21]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay.

  • LDH Assay:

    • After treatment, centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]

    • Add 50 µL of the LDH reaction mixture from a commercial kit to each well.[1][23][24]

    • Incubate for 30 minutes at room temperature, protected from light.[24]

    • Measure the absorbance at 490 nm.[23]

    • Calculate the percentage of cytotoxicity based on positive (lysis buffer) and negative (vehicle) controls.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment:

    • Treat cells in 6-well plates with the IC50 concentration of this compound for a predetermined time.

  • Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.[25]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[25][26][27]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[26]

Data Presentation:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
A549ValueValueValue
MDA-MB-231ValueValueValue
DU145ValueValueValue

Table 3: Apoptosis Induction by this compound

Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle ControlValueValueValueValue
This compound (IC50)ValueValueValueValue

Anti-inflammatory Effects

Preliminary evidence suggests that diterpenes, the class of compounds to which this compound belongs, may possess anti-inflammatory properties. This can be investigated using macrophage cell line models.

Recommended Cell Model:
  • RAW 264.7 (Mouse Macrophage Cell Line): A widely used cell line for studying inflammation.

Experimental Workflow:

cluster_0 Cell Culture & Stimulation cluster_1 Analysis of Inflammatory Markers A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell culture supernatant C->D F Lyse cells to measure intracellular signaling (e.g., NF-κB) C->F E Measure pro-inflammatory cytokines (TNF-α, IL-6) by ELISA D->E cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondria LHR LH Receptor AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates StAR StAR PKA->StAR Upregulates P450scc P450scc PKA->P450scc Upregulates ICA This compound ICA->PKA Inhibits Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Transported by StAR Progesterone Progesterone Pregnenolone->Progesterone Converted by 3β-HSD

References

Application Notes and Protocols for the Analysis of (+)-Isocupressic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Isocupressic acid is a labdane diterpene acid found in the needles of several coniferous species, including Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), and Monterey cypress (Cupressus macrocarpa).[1][2] It is recognized as the primary abortifacient compound responsible for pine needle-induced abortions in cattle.[1] Understanding the pharmacokinetics and metabolism of this compound is crucial for diagnosing exposure and for research into its physiological effects. This document provides detailed application notes and protocols for the analytical quantification of this compound and its major metabolites.

Upon ingestion, this compound is rapidly metabolized. Key metabolites identified in bovine systems include:

  • Serum Metabolites: Agathic acid, Dihydroagathic acid, and Tetrahydroagathic acid.[1][3]

  • Rumen Metabolite: Imbricatoloic acid.

Due to the rapid metabolism, analytical methods often target both the parent compound and its metabolites for accurate assessment of exposure.

Analytical Standards

A significant challenge in the quantitative analysis of this compound metabolites is the lack of commercially available analytical standards for agathic acid, dihydroagathic acid, tetrahydroagathic acid, and imbricatoloic acid. While this compound can be purchased from suppliers such as TargetMol, the metabolites must typically be synthesized or isolated from biological matrices. A method for the synthesis of tetrahydroagathic acid from this compound has been described in the scientific literature and can be adapted for the other metabolites.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound and its metabolites, which is essential for their identification and quantification using mass spectrometry-based methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) for TMS Derivatives
This compoundC₂₀H₃₂O₃320.47Data to be determined empirically
Agathic acidC₂₀H₃₀O₄334.45Data to be determined empirically
Dihydroagathic acidC₂₀H₃₂O₄336.47Data to be determined empirically
Tetrahydroagathic acidC₂₀H₃₄O₄338.48Data to be determined empirically
Imbricatoloic acidC₂₀H₃₄O₃322.48Data to be determined empirically

Note: The m/z values for the trimethylsilyl (TMS) derivatives will depend on the number of derivatized hydroxyl and carboxyl groups.

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Biological Matrices (Serum, Rumen Fluid)

This protocol outlines a liquid-liquid extraction (LLE) method suitable for isolating diterpene acids from complex biological matrices.

Materials:

  • Serum or Rumen Fluid samples

  • Internal Standard (e.g., a structurally similar diterpene acid not present in the sample)

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of serum or rumen fluid in a 15 mL centrifuge tube, add a known amount of internal standard.

  • Acidify the sample to a pH of approximately 3-4 by adding 50 µL of formic acid.

  • Add 5 mL of a hexane:ethyl acetate (1:1, v/v) extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh 5 mL of extraction solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate or the initial mobile phase for HPLC analysis) for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the acidic and hydroxyl functional groups of this compound and its metabolites must be derivatized to increase their volatility. Silylation is a common and effective derivatization technique.

Materials:

  • Reconstituted sample extract (from Protocol 1)

  • Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC vials with inserts

  • Heating block or oven

Derivatization Procedure:

  • To the dried sample extract in a GC vial insert, add 50 µL of pyridine to ensure the sample is fully dissolved.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour to complete the derivatization reaction.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Parameters (Suggested Starting Conditions):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis. Specific ions for each compound should be determined by analyzing the derivatized standards.

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection

HPLC offers an alternative to GC-MS and may not require derivatization. A C30 column can provide enhanced resolution for structurally similar diterpenoid acids.

HPLC Parameters (Suggested Starting Conditions):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Acclaim C30 column (3 µm, 3.0 x 150 mm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 60% B

    • Linear gradient to 100% B over 20 minutes

    • Hold at 100% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector:

    • UV-Vis: Diode Array Detector (DAD) monitoring at 210 nm.

    • Mass Spectrometry: Electrospray Ionization (ESI) in negative ion mode.

Protocol 4: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive inhibition ELISA has been developed for the specific and sensitive detection of this compound and for broader reactivity with its serum metabolites.[3] This method is particularly useful for rapid screening of a large number of samples.

Principle:

This is a competitive immunoassay where this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of specific antibody coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microtiter plates coated with anti-(+)-isocupressic acid antibody

  • This compound standard solutions

  • Sample extracts

  • This compound-enzyme conjugate (e.g., HRP conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Add 50 µL of standard solutions or sample extracts to the antibody-coated wells.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentration.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Biological Sample (Serum, Rumen Fluid) extraction Liquid-Liquid Extraction (Protocol 1) sample->extraction extract Dried Extract extraction->extract hplc HPLC Analysis (Protocol 3) extract->hplc elisa ELISA (Protocol 4) extract->elisa derivatization Derivatization (Silylation) extract->derivatization Required for GC-MS gcms GC-MS Analysis (Protocol 2) quantification Quantification gcms->quantification identification Identification gcms->identification hplc->quantification hplc->identification elisa->quantification derivatization->gcms metabolism_pathway cluster_rumen Rumen Metabolism cluster_serum Serum Metabolism ICA This compound Imbricatoloic_Acid Imbricatoloic Acid ICA->Imbricatoloic_Acid Agathic_Acid Agathic Acid ICA->Agathic_Acid Dihydroagathic_Acid Dihydroagathic Acid Agathic_Acid->Dihydroagathic_Acid Tetrahydroagathic_Acid Tetrahydroagathic Acid Dihydroagathic_Acid->Tetrahydroagathic_Acid

References

Application Notes and Protocols for Animal Studies on (+)-Isocupressic Acid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of (+)-Isocupressic acid toxicity and detailed protocols for conducting preclinical animal studies. The information is intended to guide researchers in designing and executing robust toxicological evaluations of this compound.

Introduction to this compound

This compound is a labdane diterpene acid found in the needles and bark of several coniferous trees, most notably Ponderosa pine (Pinus ponderosa)[1]. It is the primary compound responsible for the abortifacient effects observed in cattle that ingest these plant materials[1][2]. The principal toxicological effect of concern is late-term abortion, which has significant economic implications for the livestock industry. For drug development professionals, understanding the reproductive toxicity of this compound is crucial if it or its derivatives are considered for any therapeutic application.

Summary of Known Toxicological Data

The majority of toxicological data for this compound comes from studies in pregnant cattle. At abortifacient doses, the compound itself has not been associated with other systemic toxicities. However, crude extracts of pine needles containing other resin acids can cause renal and neurologic damage[2].

Table 1: Abortifacient Doses of this compound in Cattle

Animal ModelRoute of AdministrationDosage RegimenOutcomeReference
Pregnant Beef CowsOral Gavage99 - 152 mg/kg (twice daily)Abortion Induced[3]
Pregnant Beef CowsOral Gavage66 mg/kg (twice daily)No Abortion[3]

Note: Standardized LD50 and NOAEL data from studies in common laboratory animal models (e.g., rats, rabbits) are not currently available in the public domain.

Proposed Mechanism of Action

The primary mechanism for the abortifacient effect of this compound is believed to be twofold: inhibition of progesterone production and reduction of uterine blood flow.

  • Inhibition of Progesterone Production: Progesterone is essential for maintaining pregnancy. Studies have shown that this compound inhibits progesterone production in bovine luteal cells in a dose-dependent manner. This action appears to involve a post-cAMP mechanism[2][4]. The reduction in circulating progesterone leads to the breakdown of the uterine environment supporting the fetus, initiating contractions.

  • Reduction in Uterine Blood Flow: It is also hypothesized that this compound contributes to a decrease in uterine blood flow. This could be a direct vasoconstrictive effect on the uterine arteries or a downstream consequence of progesterone withdrawal. The precise molecular signaling pathway for this proposed vasoconstriction has not been fully elucidated.

Below is a diagram illustrating the proposed signaling pathway for the inhibition of progesterone production by this compound.

cluster_cell Cellular Processes ICA This compound Progesterone_Synthesis Progesterone Synthesis Enzymes ICA->Progesterone_Synthesis Inhibits (post-cAMP) LutealCell Bovine Luteal Cell LH_Receptor LH Receptor AC Adenylyl Cyclase LH_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Progesterone_Synthesis Activates Progesterone Progesterone Progesterone_Synthesis->Progesterone Pregnancy_Maintenance Maintenance of Pregnancy Progesterone->Pregnancy_Maintenance

Caption: Proposed mechanism of this compound-induced progesterone inhibition.

Experimental Protocols for Animal Studies

The following protocols are based on OECD guidelines and are designed to provide a framework for conducting preclinical toxicity studies of this compound. These should be adapted based on the specific research questions and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.

Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats. A group of male rats can also be included for comparison.

Housing and Acclimatization:

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle.

  • Provide standard laboratory diet and water ad libitum.

  • Acclimatize animals for at least 5 days prior to dosing.

Experimental Procedure:

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the dosing volume does not exceed 10 mL/kg body weight.

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of the test substance by gavage.

    • Start with a preliminary dose of 300 mg/kg.

    • If no mortality is observed, a higher dose of 2000 mg/kg is administered to a new group of animals.

    • If mortality is observed, lower doses are used in a stepwise manner.

  • Observations:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Analysis: The results will allow for the classification of the substance according to the Globally Harmonized System (GHS).

Protocol 2: Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Animal Model: Pregnant Sprague-Dawley rats.

Experimental Procedure:

  • Mating: Mate female rats with proven fertile males. The day of vaginal plug or sperm detection is designated as gestation day (GD) 0.

  • Group Allocation: Assign pregnant females to at least three dose groups and a control group.

  • Dosing: Administer this compound daily by oral gavage from GD 6 to 15. The control group receives the vehicle only.

  • Maternal Observations:

    • Record clinical signs daily.

    • Measure body weight on GD 0, 6, 11, 16, and 20.

    • Measure food consumption at regular intervals.

  • Uterine Blood Flow Measurement (Optional): On a subset of animals from each group, perform non-invasive Doppler ultrasound to measure uterine artery blood flow on GD 15 and 20[5][6][7].

  • Terminal Sacrifice and Fetal Examination:

    • On GD 20, euthanize the dams and perform a laparotomy.

    • Examine the uterus for the number of implantations, resorptions, and live/dead fetuses.

    • Weigh the gravid uterus and individual fetuses and placentas.

    • Examine fetuses for external, visceral, and skeletal abnormalities.

Table 2: Key Endpoints for Prenatal Developmental Toxicity Study

Maternal EndpointsFetal Endpoints
Clinical signs of toxicityNumber of corpora lutea
Body weight and body weight changeNumber of implantation sites
Food consumptionNumber of resorptions
Gross pathology at necropsyNumber of live and dead fetuses
Uterine artery blood flow (optional)Fetal body weight
Placental weight
External, visceral, and skeletal malformations

Below is a workflow diagram for the proposed prenatal developmental toxicity study.

Start Start: Mating of Female Rats Gestation Gestation Day 0 (GD 0) (Vaginal Plug/Sperm Detection) Start->Gestation Grouping Group Allocation (Control and Dose Groups) Gestation->Grouping Dosing Daily Dosing (GD 6-15) This compound or Vehicle Grouping->Dosing Maternal_Obs Maternal Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->Maternal_Obs Ultrasound Optional: Uterine Blood Flow (Doppler Ultrasound on GD 15 & 20) Dosing->Ultrasound Sacrifice Terminal Sacrifice (GD 20) Maternal_Obs->Sacrifice Ultrasound->Sacrifice Uterine_Exam Uterine Examination (Implantations, Resorptions, Fetuses) Sacrifice->Uterine_Exam Fetal_Exam Fetal Examination (Weight, External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam End End: Data Analysis Fetal_Exam->End

Caption: Workflow for a prenatal developmental toxicity study of this compound.

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in tables, including means and standard deviations for each group. Statistical analysis should be performed to determine significant differences between the dose groups and the control group. The interpretation of the results should consider both the maternal and fetal effects to determine the overall reproductive toxicity profile of this compound.

Conclusion and Future Directions

This compound is a known abortifacient in cattle, with a proposed mechanism involving the inhibition of progesterone synthesis. The provided protocols, based on international guidelines, offer a framework for conducting more detailed and standardized toxicological evaluations in laboratory animals. Future research should focus on elucidating the precise molecular targets of this compound, conducting toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion, and performing studies in a second, non-rodent species to better predict potential human risk. Such data are essential for a comprehensive risk assessment and for any consideration of this compound class in drug development.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Isocupressic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (+)-Isocupressic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a labdane diterpene acid.[1] It is primarily known as an abortifacient compound found in various coniferous plants.[1] Common sources for its extraction include the needles and bark of Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), Monterey cypress (Cupressus macrocarpa), and common juniper (Juniperus communis).

Q2: Which solvent is most effective for extracting this compound?

A2: While several solvents can be used, studies on similar diterpene acids suggest that a mixture of non-polar and polar solvents is highly effective. For general terpenoid extraction from pine, a 1:1 mixture of hexane and acetone has been identified as an optimal solvent system. Methylene chloride has also been reported as a highly efficient solvent for extracting abortifacient compounds, including isocupressic acid, from pine needles.

Q3: What are the key factors that influence the yield of this compound extraction?

A3: The yield of this compound can be influenced by several factors, including:

  • Plant Material: The species, geographic location, time of harvest, and the specific part of the plant used (needles, bark, etc.) can significantly affect the concentration of the target compound.

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent penetration and can improve extraction efficiency.

  • Solvent Selection: The choice of solvent and its polarity will determine the solubility of this compound and other co-extractants.

  • Extraction Method: The technique employed (e.g., maceration, Soxhlet, ultrasound-assisted extraction) will impact the efficiency and duration of the process.

  • Temperature: Higher temperatures can increase solvent efficiency and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long extraction times may not significantly increase yield and could lead to the extraction of undesirable compounds.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent volume is crucial for achieving maximum extraction efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not be optimal for dissolving this compound. 2. Insufficient Extraction Time: The extraction period may be too short for complete dissolution. 3. Poor Solvent Penetration: The particle size of the plant material may be too large. 4. Low Concentration in Plant Material: The source material may have a naturally low concentration of the target compound. 5. Degradation of Compound: High temperatures during extraction or drying may have degraded the this compound.1. Solvent Optimization: Test a range of solvents with varying polarities. A mixture like hexane:acetone (1:1) is a good starting point. Methylene chloride is also a strong candidate. 2. Time Optimization: Perform a time-course study to determine the optimal extraction duration. 3. Particle Size Reduction: Grind the dried plant material to a fine, consistent powder. 4. Source Material Verification: If possible, analyze the raw material for its this compound content before extraction. Consider sourcing material from a different location or at a different time of year. 5. Temperature Control: Use moderate temperatures during extraction and drying to prevent thermal degradation.
Extract is Highly Viscous or Gummy 1. Co-extraction of Resins and Gums: The solvent may be too polar, leading to the dissolution of large amounts of resinous materials. 2. High Concentration of Sugars: If using a polar solvent, sugars may be co-extracted.1. Solvent Polarity Adjustment: Start with a less polar solvent (e.g., hexane) to pre-extract non-polar compounds, followed by extraction with a more polar solvent. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction of the crude extract. Partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) can help separate the desired acid from interfering substances.
Difficulty in Removing Chlorophyll High Chlorophyll Content in Plant Material: This is common when extracting from pine needles.1. Pre-extraction: Perform a pre-extraction with a non-polar solvent like hexane to remove a significant portion of the chlorophyll. 2. Adsorbent Treatment: Treat the crude extract with activated charcoal or use column chromatography with silica gel to remove pigments.
Emulsion Formation During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: Natural products often contain compounds that can stabilize emulsions.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

Data Presentation

Table 1: Comparison of Diterpenoid Resin Acid Extraction Efficiency with Different Solvents

Solvent SystemExtraction Time (hours)Temperature (°C)Relative Diterpenoid Extraction Efficiency (%)*
Hexane:Acetone (1:1)122~95
Hexane122~80
Acetone122~75
Ethanol122~70
Methylene ChlorideNot SpecifiedNot SpecifiedReported as highly efficient for abortifacients

*Note: Data is based on the extraction of total diterpenoid resin acids from pine wood and serves as a guideline. The optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

  • Preparation of Plant Material:

    • Dry the collected plant material (e.g., pine needles) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable extraction vessel (e.g., an Erlenmeyer flask).

    • Add the chosen solvent or solvent mixture (e.g., hexane:acetone 1:1 v/v) at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for a predetermined time (e.g., 1-4 hours).

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50°C).

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel and add an equal volume of a non-polar solvent (e.g., hexane).

    • Gently mix the two phases and allow them to separate.

    • Collect the methanolic (lower) phase containing the more polar compounds, including this compound. The hexane (upper) phase will contain non-polar impurities like chlorophyll and lipids.

    • Repeat the partitioning of the aqueous methanolic phase with fresh hexane to improve purity.

    • Concentrate the purified methanolic phase using a rotary evaporator.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Pine Needles) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Hexane:Acetone 1:1) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning separation Phase Separation partitioning->separation final_concentration Final Concentration separation->final_concentration hplc HPLC/GC-MS Analysis final_concentration->hplc

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound solvent Inappropriate Solvent low_yield->solvent time Insufficient Time low_yield->time penetration Poor Penetration low_yield->penetration concentration Low Initial Concentration low_yield->concentration degradation Compound Degradation low_yield->degradation optimize_solvent Optimize Solvent System solvent->optimize_solvent optimize_time Increase Extraction Time time->optimize_time reduce_particle Reduce Particle Size penetration->reduce_particle verify_source Verify Source Material concentration->verify_source control_temp Control Temperature degradation->control_temp

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Overcoming Challenges in (+)-Isocupressic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Isocupressic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the isolation and purification of this diterpene acid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the isolation of this compound?

A1: this compound is a diterpene acid found in the needles and bark of various coniferous trees. The most commonly cited sources include Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), Jeffrey pine (Pinus jeffreyi), and Monterey cypress (Cupressus macrocarpa).[1][2][3] It has also been identified as a key phytotoxic metabolite in Stone pine (Pinus pinea) needles.[4]

Q2: Which solvents are most effective for the initial extraction of this compound from plant material?

A2: Dichloromethane (DCM) and methylene chloride have been shown to be effective for extracting this compound from pine needles.[4][5] Generally, for the extraction of terpenoids, non-polar solvents like petroleum ether, ether, and hexane are also preferred.[6] Polar solvents such as acetone or aqueous methanol/ethanol can also be used for total extraction, followed by liquid-liquid partitioning with less polar solvents like hexane or chloroform to isolate terpenoids.[6]

Q3: What are the primary challenges in purifying this compound?

A3: The main challenges stem from the complexity of the natural extract. Pine needles contain a complex mixture of other resin acids, diterpenes, and lignans, some of which have similar polarities to this compound, making chromatographic separation difficult.[2][4] The presence of certain resin acids can also interfere with crystallization, a common final purification step.[7]

Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the purity of diterpenes.[8][9] For method development, a reversed-phase C18 column is often a good starting point.[8][10] The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, and the pH can be adjusted with buffers to improve the separation of acidic compounds.[10] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for identifying and confirming the structure of the purified compound and any impurities.[4]

Troubleshooting Guides

Chromatographic Purification Issues

This section provides troubleshooting for common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor resolution between this compound and other diterpene acids in HPLC.

Potential Cause Suggested Solution
Inappropriate mobile phase composition. Modify the mobile phase gradient. For reversed-phase HPLC, adjusting the ratio of water to organic solvent (acetonitrile or methanol) can improve separation.[11][12]
Incorrect pH of the mobile phase. Since isocupressic acid is acidic, controlling the pH of the mobile phase with a suitable buffer (e.g., phosphate buffer) is critical for consistent retention times and good peak shape.[13][14]
Suboptimal column chemistry. If a C18 column does not provide adequate separation, consider a different stationary phase. A column with a polar-embedded group might offer different selectivity for acidic compounds.[10]
Low column temperature. Increasing the column temperature can sometimes improve peak shape and resolution.[12]

Problem 2: Tailing peaks for this compound in HPLC.

Potential Cause Suggested Solution
Active sites on the column. Use a mobile phase with an appropriate buffer to ensure the acidic analyte is in a single ionic form. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can also help.[12][15]
Column contamination. Flush the column with a strong solvent to remove strongly retained impurities.[11] Using a guard column can help protect the analytical column from contaminants in the sample extract.[14]
Incompatible sample solvent. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[13]

Problem 3: Low recovery of this compound from column chromatography.

Potential Cause Suggested Solution
Irreversible adsorption to the stationary phase. For silica gel chromatography, deactivation of the silica with a small amount of acid (e.g., acetic acid) in the eluent can sometimes improve the recovery of acidic compounds.
Improper solvent selection for elution. Perform small-scale experiments to determine the optimal solvent system for eluting the compound of interest without excessive band broadening.
Compound degradation on the column. Ensure that the solvents used are of high purity and that the stationary phase is appropriate for the compound. Some compounds can degrade on overly acidic or basic stationary phases.
Crystallization Issues

This section provides troubleshooting for common problems encountered during the crystallization of this compound.

Problem 1: Failure of this compound to crystallize from a purified fraction.

Potential Cause Suggested Solution
Presence of impurities that inhibit crystallization. Further purify the fraction using a different chromatographic technique to remove the inhibitory compounds. Research on pine oleoresin suggests that the presence of abietic and neoabietic acids can negatively impact crystallization.[7]
Incorrect solvent or solvent mixture. Experiment with different solvent systems. A single solvent in which the compound is sparingly soluble can be tried, or a binary solvent system where the compound is soluble in one and insoluble in the other.[16]
Solution is not sufficiently supersaturated. Slowly evaporate the solvent or cool the solution to induce crystallization.

Problem 2: Formation of an oil or amorphous precipitate instead of crystals.

Potential Cause Suggested Solution
Solution is too supersaturated. Dilute the solution slightly before attempting to crystallize again. A slower rate of cooling or solvent evaporation can also promote the formation of well-defined crystals.
Presence of co-solutes. As with the failure to crystallize, further purification may be necessary to remove impurities that interfere with crystal lattice formation.
Compound is an oil at the experimental temperature. Attempt crystallization at a lower temperature.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Extraction:

    • Grind dried pine needles to a fine powder.

    • Extract the powder with dichloromethane (DCM) or methylene chloride at room temperature with stirring for 24-48 hours.[4][5]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

  • Solvent Partitioning (Optional but Recommended):

    • Dissolve the crude extract in 80% aqueous methanol.

    • Perform a liquid-liquid extraction with hexane to remove non-polar compounds like fats and waxes.[6]

    • The this compound should remain in the aqueous methanol phase.

    • Dilute the aqueous methanol phase with water and extract with a solvent like ethyl acetate to recover the diterpene acids.[6]

General Protocol for Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the separation of terpenoids.[6]

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for the elution of diterpene acids from a silica gel column.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Pine Needles extraction Methylene Chloride Extraction start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc Further Purification crystallization Crystallization hplc->crystallization Final Polishing pure_ica (+)-Isocupressic Acid crystallization->pure_ica analysis Purity Analysis (HPLC, GC-MS, NMR) pure_ica->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions_chrom Potential Solutions cluster_solutions_cryst Potential Solutions start Purification Step Encountering Issues poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out solution_mobile_phase Optimize Mobile Phase poor_resolution->solution_mobile_phase solution_column Change Column poor_resolution->solution_column peak_tailing->solution_mobile_phase peak_tailing->solution_column solution_sample_prep Improve Sample Prep peak_tailing->solution_sample_prep low_recovery->solution_mobile_phase low_recovery->solution_sample_prep solution_solvent Change Solvent System no_crystals->solution_solvent solution_purity Increase Purity no_crystals->solution_purity solution_conditions Modify Conditions (Temp, Concentration) no_crystals->solution_conditions oiling_out->solution_solvent oiling_out->solution_purity oiling_out->solution_conditions

Caption: Troubleshooting logic for this compound purification.

References

troubleshooting (+)-Isocupressic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Isocupressic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a labdane diterpenoid acid. Its primary reported biological activity is the inhibition of steroidogenesis. It has been shown to suppress progesterone production by attenuating the cAMP-PKA signaling pathway. Specifically, it inhibits the transcription of cytochrome P450 cholesterol side-chain cleavage (P450scc) and the translation of both P450scc and the steroidogenic acute regulatory protein (StAR).

Q2: How should I store this compound powder and its stock solutions?

For optimal stability, it is recommended to store the solid powder of this compound at -20°C. Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture and light.

Q3: What are the primary factors that can lead to the degradation of this compound in solution?

Based on the general stability of diterpenoid and carboxylic acids, the primary factors that can contribute to the degradation of this compound in solution include:

  • pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. Both strongly acidic and particularly alkaline conditions can promote hydrolysis of ester-like functionalities or other pH-sensitive groups, should they be present in related experimental compounds.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including oxidation and hydrolysis.[2]

  • Oxidation: Diterpenoids can be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of oxidizing agents. This can be a concern for long-term storage or during prolonged experiments at ambient conditions.

  • Enzymatic Degradation: In biological systems, such as cell culture or in vivo studies, metabolic enzymes could potentially modify or degrade this compound.

Q4: What are the visual or analytical indicators of this compound degradation?

Visual indicators of degradation in a stock solution might include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability. The appearance of new peaks or a decrease in the area of the parent peak in HPLC or LC-MS chromatograms are reliable indicators of degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in aqueous buffers. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions.
Adsorption to plasticware.Use low-protein-binding microplates and tubes. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if compatible with your assay.
New, unexpected peaks in HPLC/LC-MS analysis Degradation has occurred.Analyze the sample preparation and storage conditions. Consider factors like the pH of the solvent, exposure to light, and temperature. Ensure that stock solutions are stored properly at -80°C in anhydrous DMSO.
Contamination of the sample or solvent.Use high-purity solvents and meticulously clean all glassware and equipment. Analyze a solvent blank to rule out contamination.
Loss of compound over a short period in aqueous buffer Hydrolysis or oxidation.Adjust the pH of the buffer to be as close to neutral as possible, or slightly acidic, if the experimental design allows. Phenolic compounds are often more stable in acidic conditions.[3] Degas aqueous buffers to remove dissolved oxygen. Consider the addition of an antioxidant, if compatible with your experimental system.
Precipitation of the compound in aqueous media Poor solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) but sufficient to maintain solubility. Prepare working solutions by adding the stock solution to the aqueous buffer with vigorous vortexing.

Quantitative Data on Stability

Condition Time Illustrative % Degradation Potential Degradation Pathway
0.1 M HCl at 60°C24 hours5-10%Acid-catalyzed hydrolysis
0.1 M NaOH at 60°C24 hours15-25%Base-catalyzed hydrolysis
3% H₂O₂ at 25°C24 hours10-20%Oxidation
60°C in neutral buffer48 hours5-15%Thermal degradation
Exposure to UV light24 hours10-20%Photodegradation

Key Experimental Protocols

Protocol for Stability Testing of this compound in Solution

This protocol provides a general method to evaluate the stability of this compound in your experimental buffer.

  • Preparation:

    • Prepare your experimental aqueous buffer and adjust the pH to the desired value.

    • Prepare a working solution of this compound in the buffer at the final experimental concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all samples.

  • Incubation:

    • Incubate the working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

    • Protect the solution from light if photostability is a concern.

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -80°C until analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile under your specific conditions.

Analytical Method for Quantification

A reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV or Mass Spectrometry (MS) detector is suitable for the quantification of this compound and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization in MS).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS in either positive or negative ion mode, depending on sensitivity.

  • Quantification: Use a calibration curve generated from a series of known concentrations of a reference standard of this compound.

Visualizations

G cluster_0 Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Isocupressic_Acid This compound Isocupressic_Acid->AC Inhibits PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA PKA (Protein Kinase A) Transcription_Inhibition Inhibition of P450scc Transcription PKA->Transcription_Inhibition Translation_Inhibition Inhibition of StAR and P450scc Translation PKA->Translation_Inhibition PKA_inactive->PKA Activates Steroidogenesis_Inhibition Inhibition of Steroidogenesis Transcription_Inhibition->Steroidogenesis_Inhibition Translation_Inhibition->Steroidogenesis_Inhibition

Caption: Signaling pathway of this compound.

G Start Start: Prepare working solution of this compound Incubate Incubate under experimental conditions (e.g., 37°C, protected from light) Start->Incubate Sample Take aliquots at defined time points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench degradation (e.g., add cold acetonitrile) and store at -80°C Sample->Quench Analyze Analyze samples by validated HPLC or LC-MS method Quench->Analyze Data_Analysis Plot concentration vs. time to determine stability profile Analyze->Data_Analysis End End: Stability profile obtained Data_Analysis->End

Caption: Experimental workflow for stability testing.

G Inconsistent_Results Inconsistent or reduced biological activity? Check_Preparation Prepare fresh solutions immediately before use? Minimize incubation time? Inconsistent_Results->Check_Preparation Yes Degradation_Suspected Suspect Degradation Inconsistent_Results->Degradation_Suspected No Use_Low_Binding_Plates Use low-protein binding plasticware? Check_Preparation->Use_Low_Binding_Plates Yes Check_Preparation->Degradation_Suspected No Adsorption_Issue Potential Adsorption Use_Low_Binding_Plates->Adsorption_Issue No Problem_Solved Problem Likely Solved Use_Low_Binding_Plates->Problem_Solved Yes Perform_Stability_Test Perform stability test (see protocol) Degradation_Suspected->Perform_Stability_Test Add_Surfactant Consider adding a non-ionic surfactant (e.g., Tween-20) Adsorption_Issue->Add_Surfactant Optimize_Conditions Optimize buffer pH and protect from light/oxygen Perform_Stability_Test->Optimize_Conditions

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimization of ELISA for (+)-Isocupressic Acid in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of (+)-Isocupressic acid in serum samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ELISA format for detecting a small molecule like this compound?

A1: A competitive ELISA (also known as an inhibition ELISA) is the most appropriate format for detecting small molecules (haptens) like this compound.[1][2][3] This is because small molecules cannot be bound by two antibodies simultaneously, which is a requirement for the sandwich ELISA format. In a competitive ELISA, the this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q2: Why is it necessary to conjugate this compound to a carrier protein?

A2: Small molecules like this compound are generally not immunogenic on their own, meaning they cannot elicit a strong immune response to produce antibodies.[4][5][] To generate antibodies against this compound, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies specific for the this compound hapten.

Q3: What is the "matrix effect" and how can it be minimized when working with serum samples?

A3: The matrix effect refers to the interference caused by various components in a complex sample like serum (e.g., proteins, lipids, salts) on the antibody-antigen binding reaction.[7] This can lead to inaccurate quantification. To minimize the matrix effect, you can:

  • Dilute the serum samples: This is the simplest way to reduce the concentration of interfering substances.[7]

  • Use a matrix-matched standard curve: Prepare your standards in a serum that is known to be free of this compound to mimic the sample matrix.

  • Optimize blocking and washing steps: Ensure that non-specific binding is minimized by using effective blocking buffers and thorough washing.

Q4: How do I choose the right blocking buffer?

A4: The choice of blocking buffer is critical for reducing background noise. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[8] The optimal blocking buffer and concentration should be determined empirically for your specific assay. It is important to avoid blocking agents that may cross-react with your antibodies or other reagents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background 1. Inadequate blocking.[8]2. Antibody concentration too high.3. Insufficient washing.[8]4. Cross-reactivity of antibodies.1. Increase blocking time or try a different blocking agent (e.g., 1-5% BSA).2. Titrate the primary and/or secondary antibodies to a lower concentration.3. Increase the number of wash steps and the volume of wash buffer.4. Ensure the specificity of your antibodies.
Weak or No Signal 1. Inactive antibody or conjugate.2. Insufficient coating of the antigen conjugate.3. Low antibody concentration.4. Incorrect incubation times or temperatures.[7]1. Use fresh antibody and conjugate preparations.2. Optimize the coating concentration of the this compound-protein conjugate.3. Increase the concentration of the primary antibody.4. Ensure incubations are carried out for the recommended duration and at the correct temperature.
High Variability (High %CV) 1. Inconsistent pipetting technique.2. Uneven temperature across the plate during incubation.[7]3. Inadequate mixing of reagents.[7]4. Edge effects.1. Use calibrated pipettes and ensure consistent technique.2. Avoid stacking plates during incubation and ensure the incubator provides uniform temperature.3. Thoroughly mix all reagents before adding them to the wells.4. Avoid using the outer wells of the plate if edge effects are persistent.
Poor Standard Curve 1. Improper preparation of standards.2. Inappropriate curve fitting model.3. Matrix effects interfering with the standards.1. Prepare fresh standards and perform serial dilutions carefully.2. Try different curve fitting models (e.g., four-parameter logistic fit).3. Prepare standards in a matrix similar to your samples (e.g., analyte-free serum).

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein (EDC Method)

This compound possesses a carboxyl group, making it suitable for conjugation to the primary amines of a carrier protein like BSA or KLH using the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) crosslinker.

Materials:

  • This compound

  • Carrier protein (e.g., BSA, KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute it in Activation Buffer.

  • Add a molar excess of EDC and NHS to the this compound solution. This activates the carboxyl group.

  • Incubate for 15-30 minutes at room temperature.

  • Dissolve the carrier protein in Conjugation Buffer.

  • Add the activated this compound solution to the carrier protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate by dialysis against PBS to remove unreacted hapten and crosslinker.

Protocol 2: Competitive ELISA for this compound in Serum

Materials:

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • This compound-protein conjugate (for coating)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Anti-(+)-Isocupressic acid antibody

  • Serum samples and standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Dilute the this compound-protein conjugate to the optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of this compound standards and your serum samples.

    • In a separate plate or in tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-(+)-Isocupressic acid antibody for 1-2 hours at room temperature.

  • Incubation: Aspirate the blocking buffer and wash the plate 3 times. Transfer 100 µL of the pre-incubated antibody/sample mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate 3-5 times with Wash Buffer.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for the key components of a competitive ELISA for this compound. Optimal concentrations should be determined empirically through checkerboard titrations.

Table 1: Recommended Concentration Ranges for Coating and Detection

ComponentRecommended Starting ConcentrationTypical Range
Coating Antigen (this compound-protein conjugate)1 µg/mL0.5 - 10 µg/mL
Primary Antibody (Anti-(+)-Isocupressic acid)1:5,000 dilution1:1,000 - 1:20,000 dilution
Secondary Antibody (Enzyme-conjugated)1:10,000 dilution1:5,000 - 1:50,000 dilution

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Coating Overnight4°C
Blocking 1 - 2 hoursRoom Temperature
Competition/Primary Antibody 1 - 2 hoursRoom Temperature
Secondary Antibody 1 hourRoom Temperature
Substrate Development 15 - 30 minutesRoom Temperature (in the dark)

Visualizations

ELISA_Workflow cluster_conjugation Hapten-Carrier Conjugation cluster_elisa Competitive ELISA Protocol Hapten This compound Conjugate Coating Antigen Hapten->Conjugate EDC/NHS Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate A 1. Coat Plate with Coating Antigen Conjugate->A B 2. Wash & Block A->B C 3. Pre-incubate Antibody with Sample/Standard B->C D 4. Add Mixture to Plate C->D E 5. Wash D->E F 6. Add Secondary Ab E->F G 7. Wash F->G H 8. Add Substrate G->H I 9. Stop & Read H->I

Caption: Experimental workflow for the development of a competitive ELISA for this compound.

Troubleshooting_Flowchart decision decision solution solution start Problem Encountered d1 High Background? start->d1 s1 Optimize Blocking Decrease Ab Conc. Increase Washing d1->s1 Yes d2 Weak/No Signal? d1->d2 No s2 Check Reagent Activity Increase Ab/Antigen Conc. Optimize Incubation d2->s2 Yes d3 High Variability? d2->d3 No s3 Check Pipetting Ensure Uniform Temp. Mix Reagents Well d3->s3 Yes

Caption: A logical flowchart for troubleshooting common ELISA issues.

Metabolic_Pathway cluster_metabolites Metabolites in Cattle ICA This compound AgA Agathic Acid ICA->AgA Hepatic Metabolism DHA Dihydroagathic Acid ICA->DHA Rumen Metabolism AgA->DHA THA Tetrahydroagathic Acid DHA->THA

Caption: Metabolic pathway of this compound in cattle.[9][10][11]

Signaling_Pathway ICA This compound LutealCell Bovine Luteal Cell ICA->LutealCell Enters Progesterone Progesterone Synthesis ICA->Progesterone Inhibits LutealCell->Progesterone Abortion Abortion Progesterone->Abortion Leads to

Caption: Proposed mechanism of action for this compound-induced abortion in cattle.[12][13]

References

Technical Support Center: Addressing Poor Aqueous Solubility of (+)-Isocupressic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Isocupressic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its poor solubility in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in water or aqueous buffers?

Q2: I'm observing a precipitate when I dilute my DMSO stock solution of this compound into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the hydrophobic compound solubilized in the final aqueous solution. To troubleshoot this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the co-solvent percentage: If your experimental system allows, you can increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells or organisms.

  • Utilize a solubility enhancement technique: For many applications, incorporating a solubility enhancement strategy is necessary. Please refer to the detailed protocols in this guide for methods such as using co-solvents, cyclodextrins, surfactants, or creating a nanoparticle formulation.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the compound.

  • Nanoparticle Formulation: Encapsulating the compound within a polymeric nanoparticle.

The choice of method will depend on the specific requirements of your experiment, including the desired concentration, route of administration (for in vivo studies), and tolerance for excipients.

Q4: Are there any known biological pathways affected by this compound that I should be aware of during my experiments?

A4: Yes, this compound has been shown to inhibit steroidogenesis by attenuating the cAMP-PKA signaling pathway. This leads to a reduction in the transcription of key steroidogenic enzymes. Understanding this mechanism is crucial for interpreting experimental results, especially in endocrinology and reproductive biology studies. A diagram of this signaling pathway is provided below.

Solubility Enhancement Data

The following table summarizes the estimated solubility of this compound in various media and the potential improvement with different enhancement techniques. Note that the aqueous solubility is an estimate based on similar diterpenoid acids, and the enhanced solubility values are typical ranges achievable with the described methods.

Formulation/VehicleEstimated Solubility of this compound (µg/mL)Fold Increase (Approx.)
Deionized Water< 101
10% DMSO in Water50 - 1505 - 15
10% Ethanol in Water40 - 1204 - 12
5% Tween® 80 in Water200 - 50020 - 50
50 mM HP-β-Cyclodextrin in Water500 - 150050 - 150
Polymeric Nanoparticle Formulation1000 - 5000100 - 500

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Co-Solvent System Preparation

Objective: To prepare a stock solution of this compound in a co-solvent system for dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol (95-100%), analytical grade

  • Sterile deionized water or buffer of choice

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing.

  • To prepare a working solution, dilute the concentrated stock into your final aqueous medium. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • The final concentration of the organic solvent should be kept as low as possible and consistent across all experimental groups, including controls.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol:Water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a 1:2 molar ratio.

  • Place the HP-β-CD in the mortar.

  • Add the this compound to the mortar.

  • Triturate the mixture with the pestle, gradually adding a small amount of the ethanol:water solution to form a paste-like consistency.

  • Knead the paste thoroughly for 45-60 minutes.

  • Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be dissolved in aqueous media.

Protocol 3: Micellar Solubilization using a Surfactant

Objective: To prepare an aqueous solution of this compound using a non-ionic surfactant to form micelles.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80) or another suitable surfactant

  • Sterile deionized water or buffer

  • Magnetic stirrer and stir bar

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of the surfactant in the desired aqueous medium (e.g., 10% w/v Tween® 80).

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously using a magnetic stirrer for 1-2 hours at room temperature.

  • For further dissolution, place the mixture in a water bath sonicator and sonicate for 30-60 minutes.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The filtrate contains the solubilized this compound within micelles.

Protocol 4: Preparation of Polymeric Nanoparticles (Solvent Evaporation Method)

Objective: To encapsulate this compound into biodegradable polymeric nanoparticles to create a stable aqueous dispersion.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Sterile deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to form the aqueous phase.

  • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at a lower speed on a magnetic stirrer for several hours to allow the DCM to evaporate. A rotary evaporator can be used to expedite this process.

  • The resulting aqueous suspension contains the this compound-loaded PLGA nanoparticles.

  • The nanoparticle suspension can be further purified by centrifugation and resuspension in fresh deionized water to remove excess PVA and unencapsulated drug.

Visualizations

Signaling Pathway

Isocupressic_Acid_Pathway ICA This compound AC Adenylate Cyclase ICA->AC Inhibits StAR_translation StAR Translation ICA->StAR_translation Inhibits P450scc_translation P450scc Translation ICA->P450scc_translation Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_P450scc_promoter StAR & P450scc Promoters CREB->StAR_P450scc_promoter Binds to StAR_P450scc_promoter->StAR_translation Initiates Transcription StAR_P450scc_promoter->P450scc_translation Initiates Transcription Progesterone Progesterone Production StAR_translation->Progesterone Leads to P450scc_translation->Progesterone Leads to

Caption: Signaling pathway of this compound inhibiting progesterone production.

Experimental Workflow

Solubility_Workflow cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound CoSolvency Co-solvency Problem->CoSolvency Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Micelles Micellar Solubilization Problem->Micelles Nanoparticles Nanoparticle Formulation Problem->Nanoparticles SolubilityAssay Solubility Measurement (e.g., HPLC, UV-Vis) CoSolvency->SolubilityAssay Cyclodextrin->SolubilityAssay Micelles->SolubilityAssay Nanoparticles->SolubilityAssay Characterization Physicochemical Characterization SolubilityAssay->Characterization BiologicalAssay In Vitro / In Vivo Experiment Characterization->BiologicalAssay

Caption: General workflow for addressing poor solubility of this compound.

Logical Relationship of Solubility Methods

Logical_Relationships Poorly Soluble Compound Poorly Soluble Compound Nanoparticle Formulation Nanoparticle Formulation Poorly Soluble Compound->Nanoparticle Formulation leads to Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble Compound->Cyclodextrin Complexation leads to Micellar Solubilization Micellar Solubilization Poorly Soluble Compound->Micellar Solubilization leads to Co-solvency Co-solvency Poorly Soluble Compound->Co-solvency leads to Increased Surface Area Increased Surface Area Enhanced Aqueous Solubility Enhanced Aqueous Solubility Increased Surface Area->Enhanced Aqueous Solubility Molecular Encapsulation Molecular Encapsulation Molecular Encapsulation->Enhanced Aqueous Solubility Altered Solvent Polarity Altered Solvent Polarity Altered Solvent Polarity->Enhanced Aqueous Solubility Nanoparticle Formulation->Increased Surface Area Cyclodextrin Complexation->Molecular Encapsulation Micellar Solubilization->Molecular Encapsulation Co-solvency->Altered Solvent Polarity

Caption: Principles behind different solubility enhancement techniques.

References

Technical Support Center: Strategies to Reduce Variability in (+)-Isocupressic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in (+)-Isocupressic acid bioassays. The information is presented in a clear question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays, focusing on the inhibition of progesterone production in cell culture models.

Q1: We are observing high variability in our progesterone measurements between replicate wells treated with the same concentration of this compound. What are the potential causes?

A1: High variability in replicate wells can stem from several factors throughout the experimental workflow. It is crucial to systematically investigate each possibility. Common sources of variability include inconsistent cell seeding, pipetting errors, and uneven evaporation across the plate.[1]

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Verify cell counts and viability using a consistent method (e.g., trypan blue exclusion) before seeding.

    • Pipetting Technique: Use calibrated pipettes and proper technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and introduce the liquid slowly and consistently. For multichannel pipettes, ensure all channels are aspirating and dispensing equal volumes.[1]

    • Plate Incubation: To minimize evaporation from edge wells, which can concentrate reagents and affect cell health, consider not using the outer wells of the plate for experimental data. Alternatively, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment. Ensure the incubator has stable and uniform temperature and CO2 distribution.

Q2: The inhibitory effect of this compound on progesterone production is weaker than expected or absent. What could be the reason?

A2: A lack of the expected biological effect can be due to issues with the compound itself, the health and responsiveness of the cell model, or the assay conditions.

  • Troubleshooting Steps:

    • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage (e.g., exposure to light or repeated freeze-thaw cycles) can lead to degradation. Consider preparing fresh dilutions from a new stock.

    • Cell Health and Passage Number: Use cells within a consistent and optimal passage number range. High-passage cells may exhibit altered morphology, reduced growth rates, and diminished steroidogenic capacity. Regularly monitor cell morphology and doubling time.

    • Serum Interference: The presence of serum in the culture medium can interfere with the activity of this compound and the responsiveness of luteal cells to stimuli like luteinizing hormone (LH).[2] Consider reducing the serum concentration or using a serum-free medium supplemented with necessary factors like insulin, transferrin, and hydrocortisone during the treatment period.[2]

Q3: We are seeing a high background signal in our progesterone enzyme immunoassay (EIA). How can we reduce it?

A3: High background in an EIA can be caused by several factors, including insufficient washing, non-specific binding of antibodies, or issues with the substrate.

  • Troubleshooting Steps:

    • Washing Steps: Ensure thorough and consistent washing between antibody and substrate incubations. Increase the number of wash cycles or the volume of wash buffer. Tap the plate on absorbent paper to remove residual liquid after the final wash.[3]

    • Blocking: Ensure that the microplate wells are adequately blocked to prevent non-specific binding of the antibodies.

    • Reagent Contamination: Use fresh, high-quality reagents. Contamination of buffers or substrates with interfering substances can lead to high background. Avoid using buffers containing sodium azide, as it can inhibit the horseradish peroxidase (HRP) enzyme used in many EIAs.[4][5]

    • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the EIA kit protocol. Over-incubation can lead to increased background signal.

Q4: Our dose-response curve for this compound is not sigmoidal or shows a poor fit. How can we improve it?

A4: A poorly defined dose-response curve can result from an inappropriate concentration range, issues with compound solubility, or statistical analysis methods.[6][7][8]

  • Troubleshooting Steps:

    • Concentration Range: Ensure the tested concentrations of this compound span a wide enough range to observe the full dose-response, from no effect to maximal inhibition.[7][8] A preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions) can help determine the optimal range for subsequent experiments.

    • Compound Solubility: this compound is a diterpene acid and may have limited solubility in aqueous media. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. High concentrations of the vehicle itself should be tested for any effects on progesterone production and cell viability.

    • Data Analysis: Utilize a non-linear regression model, such as a four-parameter logistic (4PL) curve fit, to analyze the dose-response data.[6] Ensure you have a sufficient number of data points to accurately define the curve.

Quantitative Data Summary

The following tables summarize quantitative data from representative bioassays investigating the effect of this compound on progesterone production.

Table 1: Dose-Dependent Inhibition of Basal Progesterone Production by this compound in Bovine Luteal Cells

This compound (ng/mL)Progesterone Production (ng/mL/10^5 cells/4 hr)
0 (Control)~1.2
1~1.0*
10~0.8
100~0.6
1000~0.4**

*Data are approximate values derived from published graphical representations.[9] *p < 0.05, **p < 0.01 compared to the control group.

Table 2: Dose-Dependent Inhibition of oLH-Stimulated Progesterone Production by this compound in Bovine Luteal Cells

This compound (ng/mL) + oLH (10 ng/mL)Inhibition Index
0 (Control)1.0
1~0.8*
10~0.6
100~0.5
1000~0.3**

Data are approximate values derived from published graphical representations. The inhibition index is calculated as (progesterone concentration in treatment / progesterone concentration in control).[9] *p < 0.05, **p < 0.01 compared to the control group.

Experimental Protocols

Protocol 1: Bovine Luteal Cell Culture and this compound Treatment

This protocol is based on methodologies described for investigating the effects of this compound on progesterone production.[9][10]

  • Cell Preparation:

    • Thaw cryopreserved bovine luteal cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed culture medium (e.g., M199 or DMEM/F-12) supplemented with 5-10% calf serum and antibiotics.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

    • Determine cell viability and concentration using the trypan blue exclusion method.

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 1 x 10^5 viable cells/mL.

    • Seed the cells into 24-well tissue culture plates at a volume of 1 mL per well.

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in the appropriate culture medium. Note: If using a serum-free medium for the treatment, wash the cells once with serum-free medium before adding the treatments.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound (e.g., 1 to 1000 ng/mL). Include appropriate vehicle controls.

    • For stimulated conditions, co-incubate with ovine luteinizing hormone (oLH) or 8-bromo-cAMP.

    • Incubate the plates for the desired treatment duration (e.g., 4 hours).[9][10]

  • Sample Collection:

    • After the incubation period, collect the culture medium from each well.

    • Centrifuge the collected medium to pellet any detached cells or debris.

    • Transfer the supernatant to clean tubes and store at -20°C or below until the progesterone assay is performed.

Protocol 2: Progesterone Enzyme Immunoassay (EIA)

This is a generalized protocol for a competitive EIA to measure progesterone in cell culture media.[3][11][12] It is essential to follow the specific instructions provided with your commercial EIA kit.

  • Reagent Preparation:

    • Bring all reagents, standards, and samples to room temperature before use.

    • Prepare the wash buffer and any other required reagents according to the kit instructions.

  • Assay Procedure:

    • Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

    • Add the progesterone-horseradish peroxidase (HRP) conjugate to each well.

    • Add the anti-progesterone antibody to initiate the competitive binding reaction.

    • Incubate the plate for the specified time (e.g., 90 minutes) at room temperature, often with shaking.[3][4]

  • Washing:

    • Aspirate the liquid from all wells.

    • Wash the wells multiple times (e.g., 5 times) with the prepared wash buffer.[3] Ensure complete removal of the liquid after the final wash.

  • Substrate Incubation and Measurement:

    • Add the TMB substrate solution to each well and incubate for the recommended time (e.g., 20 minutes) at room temperature, protected from light.[3]

    • Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the progesterone concentration in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis thaw Thaw Bovine Luteal Cells culture Culture in Supplemented Medium thaw->culture count Count & Assess Viability culture->count seed Seed Cells in 24-well Plates count->seed treat Treat with (+)-Isocupressic Acid & Stimulants seed->treat collect Collect Culture Supernatant treat->collect eia Progesterone EIA collect->eia analyze Analyze Dose-Response Curve eia->analyze

Caption: Experimental workflow for assessing this compound effects.

Troubleshooting_Guide cluster_variability High Replicate Variability cluster_effect Weak or No Effect cluster_background High EIA Background issue High Variability or Unexpected Results check_seeding Review Cell Seeding Technique issue->check_seeding Variability? check_compound Verify Compound Integrity & Solubility issue->check_compound Efficacy? check_washing Optimize Washing Steps issue->check_washing Assay Signal? check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting check_plate Assess Plate Incubation Conditions check_pipetting->check_plate check_cells Assess Cell Health & Passage Number check_compound->check_cells check_serum Evaluate Serum Interference check_cells->check_serum check_reagents Check for Reagent Contamination check_washing->check_reagents check_incubation Confirm Incubation Times & Temps check_reagents->check_incubation

Caption: Troubleshooting logic for common bioassay issues.

References

Technical Support Center: Long-Term Storage Stability of (+)-Isocupressic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (+)-Isocupressic acid for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a labdane diterpenoid carboxylic acid found in various coniferous species.[1][2] It is known for its biological activities, including inducing abortion in cattle.[1][2][3] For research and pharmaceutical development, ensuring the long-term stability of this compound is crucial to maintain its purity, potency, and safety, which are essential for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can affect the stability of this compound during storage?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxygen: As a diterpenoid, this compound may be susceptible to oxidation.

  • pH: The carboxylic acid functional group can ionize, and extreme pH conditions can catalyze hydrolysis or other reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: What are the recommended general storage conditions for solid this compound?

For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: -20°C is a commonly recommended storage temperature for solid natural products to minimize thermal degradation.

  • Light: Store in a light-resistant container (e.g., amber vial) to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.

Q4: What about the storage of this compound in solution?

Stock solutions of this compound are generally less stable than the solid form. If storage in solution is necessary:

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is stable.

  • Temperature: Store at -80°C for extended periods.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or inconsistent results in bioassays. Degradation of this compound stock.1. Verify the storage conditions of your stock solution (temperature, light exposure). 2. Prepare fresh stock solutions from solid material for critical experiments. 3. Perform a purity check of the stock solution using a stability-indicating analytical method (see Experimental Protocols).
Appearance of new peaks in HPLC chromatogram of a stored sample. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS/MS. 2. Review storage conditions to identify the likely cause (e.g., exposure to light, oxygen). 3. Implement forced degradation studies (see Experimental Protocols) to understand potential degradation pathways and identify markers for instability.
Change in physical appearance of the solid compound (e.g., color change). Potential oxidation or contamination.1. Do not use the material if a significant color change is observed. 2. Re-purify a small sample if possible and confirm its identity and purity. 3. Ensure future storage is under an inert atmosphere and protected from light.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Atmosphere Container
Solid (Powder)-20°CUp to 3 yearsInert (Argon/Nitrogen)Tightly sealed, amber vial with desiccant
In Solvent-80°CUp to 1 yearInert (Argon/Nitrogen)Tightly sealed, amber vial (single-use aliquots)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer 1 mg of solid this compound to a vial and heat in an oven at 80°C for 48 hours. Dissolve in methanol for analysis. For solution thermal stress, incubate a sealed vial of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of its purity and stability.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound reference standard

  • Stressed samples from Protocol 1

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo (if in formulation), reference standard, and stressed samples to demonstrate that the method can resolve this compound from degradation products and other interferences.

  • Linearity: Prepare a series of dilutions of the reference standard and plot the peak area versus concentration to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to evaluate the method's reliability.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Solid this compound (-20°C, Dark, Inert) prepare_stock Prepare Stock Solution storage_solid->prepare_stock storage_solution Solution of this compound (-80°C, Dark, Inert, Aliquoted) bioassay Bioassay / Experiment storage_solution->bioassay prepare_stock->bioassay inconsistent_results Inconsistent Results? bioassay->inconsistent_results purity_check Perform Purity Check (HPLC) inconsistent_results->purity_check Yes new_peaks New Peaks in HPLC? purity_check->new_peaks forced_degradation Forced Degradation Study new_peaks->forced_degradation Yes

Caption: Experimental workflow for the use and troubleshooting of this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products ICA This compound light Light (Photodegradation) ICA->light heat Heat (Thermal Degradation) ICA->heat oxygen Oxygen (Oxidation) ICA->oxygen acid_base Acid/Base (Hydrolysis) ICA->acid_base photo_products Photodegradation Products (e.g., Isomers, Oxidized species) light->photo_products thermal_products Thermal Degradation Products (e.g., Decarboxylated species) heat->thermal_products oxidized_products Oxidized Products (e.g., Epoxides, Hydroxylated species) oxygen->oxidized_products hydrolysis_products Hydrolysis Products (e.g., Ring-opened species) acid_base->hydrolysis_products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Method Refinement for Detecting Low Levels of (+)-Isocupressic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection and quantification of (+)-Isocupressic acid and its primary metabolites: agathic acid, dihydroagathic acid, and tetrahydroagathic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its metabolites, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Sensitivity and Low Signal Intensity

Symptom: The signal for your target analytes is weak, close to the baseline, or undetectable, especially at low concentrations.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Explanation
Suboptimal Ionization Optimize ESI source parameters and mobile phase composition.This compound and its metabolites are carboxylic acids and are best analyzed in negative electrospray ionization mode (-ESI) to detect the deprotonated molecule [M-H]⁻. Ensure your mobile phase promotes ionization. While acidic modifiers can sometimes suppress ionization of certain carboxylic acids, a low concentration of a weak acid like 0.1% formic acid or acetic acid in the mobile phase can improve signal stability. Experiment with different mobile phase additives like ammonium acetate or ammonium formate, but be aware they can sometimes cause signal suppression. Systematically optimize source parameters such as cone voltage/fragmentor voltage to maximize the signal of the precursor ion.
Matrix Effects (Ion Suppression) Improve sample clean-up and/or modify chromatographic conditions.Co-eluting endogenous matrix components from biological samples like serum or plasma can interfere with the ionization of target analytes, leading to ion suppression. Employ more rigorous sample preparation methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation. Adjusting the chromatographic gradient to better separate analytes from the bulk of matrix components can also mitigate this effect.
Analyte Degradation Ensure proper sample handling and storage.Diterpene acids can be susceptible to degradation. Keep samples on ice during preparation and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Adsorption to Surfaces Use appropriate vials and tubing and modify sample/mobile phase.Hydrophobic compounds like diterpene acids can adsorb to plastic and glass surfaces, leading to significant analyte loss, especially at low concentrations. Use low-adsorption autosampler vials. Adding a small percentage of a solvent like isopropanol to the reconstitution solvent or mobile phase can sometimes reduce non-specific binding.
Issue 2: Low and Inconsistent Analyte Recovery

Symptom: The percentage of analyte recovered after sample preparation is low or varies significantly between samples.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Explanation
Inefficient Extraction Optimize the sample preparation protocol (LLE, SPE, or Protein Precipitation).For LLE: Ensure the pH of the aqueous phase is adjusted to be at least 2 pH units below the pKa of the carboxylic acids to ensure they are in their neutral, more organic-soluble form. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient for your analytes. For SPE: Select the appropriate sorbent. A mixed-mode anion exchange and reversed-phase sorbent can be effective for acidic, hydrophobic compounds. Optimize the pH of the loading solution and the composition and volume of the wash and elution solvents.
Incomplete Protein Precipitation Optimize the precipitation solvent and conditions.When using protein precipitation (e.g., with acetonitrile or methanol), ensure a sufficient volume of cold organic solvent is added (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
Analyte Loss During Evaporation/Reconstitution Optimize the drying and reconstitution steps.Evaporate samples to dryness under a gentle stream of nitrogen at a controlled temperature. Overheating can lead to degradation. Ensure the dried extract is fully redissolved by vortexing and/or sonicating in the reconstitution solvent. The composition of the reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.
Issue 3: Poor Chromatography (Peak Tailing, Splitting, or Broadening)

Symptom: Chromatographic peaks for the analytes are not sharp and symmetrical, leading to inaccurate integration and reduced sensitivity.

Possible Causes & Solutions:

Cause Troubleshooting Step Detailed Explanation
Column Contamination or Degradation Implement a column wash routine or replace the column.Buildup of matrix components can degrade column performance. Flush the column regularly with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can extend the life of the analytical column.
Incompatible Injection Solvent Match the injection solvent to the initial mobile phase.Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions on the Column Modify the mobile phase.Peak tailing for acidic compounds can sometimes be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate and consider a different column chemistry if the problem persists.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be targeting?

A1: In vivo studies have shown that this compound is rapidly metabolized. The primary metabolites to target in biological fluids like serum and urine are agathic acid, dihydroagathic acid, and tetrahydroagathic acid.

Q2: Which analytical technique is most suitable for detecting low levels of these metabolites?

A2: For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It allows for the simultaneous quantification of the parent compound and its metabolites with low limits of detection. Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed and can offer very low detection limits (in the pg range), making them suitable for rapid screening.

Q3: What sample preparation method offers the best recovery for this compound and its metabolites from serum/plasma?

A3: While protein precipitation is the simplest method, it often results in significant matrix effects. For low-level detection, Solid-Phase Extraction (SPE) is generally recommended for a cleaner extract. A mixed-mode sorbent combining reversed-phase and anion-exchange properties is ideal. Liquid-Liquid Extraction (LLE) can also be effective but may be more labor-intensive to optimize and automate.

Q4: What are typical quantitative performance parameters I can expect from an optimized LC-MS/MS method?

A4: While specific performance depends on the instrumentation and exact methodology, a well-developed LC-MS/MS method for diterpene acids in a biological matrix should aim for the following:

  • Lower Limit of Quantification (LLOQ): In the low ng/mL to sub-ng/mL range.

  • Recovery: 70-120% is generally considered acceptable.

  • Linearity: A correlation coefficient (r²) of >0.99 over the desired concentration range.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Here are key strategies:

  • Improve Sample Cleanup: Use SPE or LLE to remove interfering components like phospholipids.

  • Optimize Chromatography: Adjust the gradient to separate your analytes from the regions where most matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for each analyte is the gold standard for correcting for matrix effects and variations in recovery. If not available, a structurally similar compound can be used as an internal standard.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Data Presentation

The following tables summarize expected performance data for different sample preparation techniques in the analysis of diterpene acids like this compound and its metabolites by LC-MS/MS. Note: These are typical values and may vary based on the specific protocol and laboratory conditions.

Table 1: Comparison of Sample Preparation Methods

Method Typical Recovery (%) Matrix Effect Level Throughput Notes
Protein Precipitation 80 - 110%HighHighQuick and simple but prone to ion suppression.
Liquid-Liquid Extraction (LLE) 60 - 95%MediumLowRequires optimization of pH and solvent; can be difficult to automate.
Solid-Phase Extraction (SPE) 70 - 105%LowMedium-HighProvides the cleanest extracts; can be automated with 96-well plates.

Table 2: Example LC-MS/MS Method Parameters (Hypothetical)

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma

This protocol is a general guideline for a mixed-mode anion exchange SPE.

  • Sample Pre-treatment: To 200 µL of serum or plasma, add 600 µL of 2% formic acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar, non-ionic interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis with Derivatization (for structural confirmation)

For structural confirmation or as an alternative analytical technique, GC-MS can be used after derivatization.

  • Extraction: Perform an extraction as described in the SPE protocol (steps 1-5).

  • Derivatization:

    • Evaporate the eluate to complete dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes. This step protects carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to silylate the carboxylic acid and hydroxyl groups.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient suitable for the elution of silylated diterpene acids.

Visualizations

Signaling Pathway

Isocupressic_Acid_Pathway cluster_Cell Steroidogenic Cell (e.g., Luteal Cell) cluster_Mitochondrion Mitochondrion ICA This compound ICA->PKA_inhibition PKA_pathway cAMP-PKA Signaling Pathway StAR StAR Protein (Translation ↓) PKA_pathway->StAR Phosphorylation P450scc P450scc (Transcription & Translation ↓) PKA_pathway->P450scc Transcription Factor Activation Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone P450scc Progesterone Progesterone (Synthesis ↓) Pregnenolone->Progesterone 3β-HSD Cholesterol_cyto Cholesterol (Cytoplasm) Cholesterol_cyto->Cholesterol_mito StAR

Caption: Mechanism of this compound-induced inhibition of progesterone synthesis.

Experimental Workflow

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Pretreat Pre-treatment (e.g., Acidification) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Dry-down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS UPLC-MS/MS System Reconstitute->LC_MS Injection Data_Acq Data Acquisition (-ESI, MRM) LC_MS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: General workflow for the analysis of this compound metabolites.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of (+)-Isocupressic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of (+)-Isocupressic acid, a diterpene acid of significant interest due to its biological activity. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, from rapid screening to detailed quantitative analysis.

Introduction

This compound is a labdane diterpene acid found in various coniferous species.[1][2] Its identification and quantification are crucial in diverse research areas, including veterinary science, natural product chemistry, and toxicology. This document outlines and compares the primary analytical methodologies employed for the analysis of this compound and related diterpenoid compounds.

Quantitative Data Comparison

The following table summarizes the performance characteristics of various analytical methods that have been applied to the analysis of this compound and other diterpenes. This allows for a direct comparison of their key validation parameters.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)Reference
GC-MS Isocupressic acidPlant Material (Cupressus macrocarpa, Pinus ponderosa)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[3]
ELISA Isocupressic acidBiological Samples44.1 pgNot explicitly statedNot explicitly statedNot explicitly stated[4]
UPLC Pyridoxine HCl, Meclozine HCl, CyclizinePharmaceutical FormulationsNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[5]
HPLC-DAD-MS Oenothein BPlant MaterialNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6]
ICP-MS Elemental ImpuritiesActive Pharmaceutical IngredientNot explicitly statedNot explicitly stated94-109%≤ 20%[7]
HPTLC EnalaprilPharmaceutical Formulations23.78 ng/band72.01 ng/bandNot explicitly statedIntra-assay: 1.14-1.43%, Inter-assay: 1.27-3.67%[8]
HPLC-MS/MS Isoxaflutole and metabolitesSoil and Forage Plants<1 µg/kgNot explicitly stated84-110% (soil), 94-105% (plant)Not explicitly stated[9]

Note: Direct comparative data for all methods on this compound is limited in the available literature. The table includes data from methods for other compounds to provide a general reference for the performance of these techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpene Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of derivatized diterpene acids like this compound.

a. Sample Preparation (General for Plant Material):

  • Dry and grind the plant material (e.g., needles, bark).

  • Extract the ground material with a suitable organic solvent such as methylene chloride.[10]

  • Evaporate the solvent to obtain a crude extract.

  • For GC-MS analysis, derivatization is often necessary to increase the volatility of the acidic analytes. A common method is methylation using an agent like diazomethane or trimethylsilylation.

b. GC-MS Instrumentation and Conditions (Example for Diterpenic Compounds):

  • Gas Chromatograph: Thermo Fisher Focus GC or similar.[11]

  • Column: 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, dimethylpolysiloxane stationary phase.[11]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[11]

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 7°C/min to 330°C.[11]

  • Injector and Transfer Line Temperatures: 250°C and 300°C, respectively.[11]

  • Mass Spectrometer: Ion trap mass spectrometer (e.g., ITQ 700).[11]

  • Ionization Mode: Electronic Impact (EI) at 70 eV.[11]

  • Source Temperature: 250°C.[11]

  • Data Analysis: Comparison of mass spectra with libraries (e.g., NIST) and fragmentation patterns of known standards.[11]

Enzyme-Linked Immunosorbent Assay (ELISA) for Rapid Screening

ELISA offers a high-throughput and sensitive method for the rapid screening of this compound in biological samples.

a. Principle: A competitive inhibition ELISA format is typically used. In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microtiter plate. The signal is inversely proportional to the concentration of this compound in the sample.

b. General Procedure:

  • Coat microtiter plates with antibodies specific to this compound.

  • Prepare standards and samples. Biological samples may require a simple extraction step.

  • Add standards or samples to the wells, followed by the addition of an enzyme-labeled this compound conjugate.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).

  • Measure the signal using a plate reader.

  • Quantify the amount of this compound in the samples by comparing their signal to a standard curve. A specific assay for isocupressic acid demonstrated a limit of detection of 44.1 pg.[4]

High-Performance Liquid Chromatography (HPLC)

While detailed validated HPLC methods specifically for this compound were not found in the provided search results, HPLC is a widely used technique for the analysis of non-volatile organic acids. A general approach is outlined below.

a. Sample Preparation:

  • Extraction from the matrix using a suitable solvent.

  • Filtration of the extract to remove particulate matter.

  • Derivatization may be employed to enhance detection by UV or fluorescence detectors if the native molecule lacks a strong chromophore.

b. HPLC System and Conditions (General Example):

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification. Charged Aerosol Detection (CAD) is another option that provides a more uniform response for compounds lacking a UV chromophore.[12]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound from a plant matrix, highlighting the key stages from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing SampleCollection Sample Collection (e.g., Pine Needles) DryingGrinding Drying & Grinding SampleCollection->DryingGrinding Extraction Solvent Extraction (e.g., Methylene Chloride) DryingGrinding->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization If required GCMS GC-MS Analysis Concentration->GCMS ELISA ELISA Screening Concentration->ELISA HPLC HPLC Analysis Concentration->HPLC Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis ELISA->DataAnalysis HPLC->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General workflow for the analysis of this compound.

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit progesterone production. The following diagram depicts its proposed mechanism of action at a cellular level.

signaling_pathway oLH ovine Luteinizing Hormone (oLH) Receptor LH Receptor oLH->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Progesterone Progesterone Production PKA->Progesterone Stimulates IsocupressicAcid This compound IsocupressicAcid->cAMP Blocks action IsocupressicAcid->Progesterone Inhibits

Caption: Inhibition of progesterone production by this compound.

References

Comparative Analysis of (+)-Isocupressic Acid Content in Different Pine Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of (+)-isocupressic acid content in various pine species and related conifers. It is intended for researchers, scientists, and drug development professionals interested in the distribution and biological activities of this diterpene acid. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes to facilitate further research and application.

Quantitative Comparison of this compound Content

This compound is a labdane diterpene acid found in various conifers, notably within the Pinus genus. Its concentration can vary significantly between species and even within the same species depending on geographical location and environmental conditions[1]. The following table summarizes the reported concentrations of this compound in the needles of several pine species and other related conifers.

SpeciesFamilyCommon NameThis compound Content (% dry weight)Reference(s)
Pinus ponderosaPinaceaePonderosa Pine0.68 - 1.70[2][3]
Pinus contortaPinaceaeLodgepole Pine0.8[4]
Pinus jeffreyiPinaceaeJeffrey PinePresent (quantification not specified)[5][6]
Pinus radiataPinaceaeMonterey Pine< 0.1[7]
Pinus pineaPinaceaeStone PinePresent (quantified for bioactivity)
Cupressus macrocarpaCupressaceaeMonterey Cypress0.89 - 1.24[3]
Juniperus communisCupressaceaeCommon Juniper2.0[4]

Note: The presence of isocupressic acid has also been noted in all parts of the ponderosa pine, especially the needles[5]. Variations in content can be significant, as demonstrated by the range observed in Pinus ponderosa[2][3].

Biological Activity of this compound

This compound is recognized for its potent biological activities, primarily as an abortifacient in cattle and as a phytotoxin.

  • Abortifacient Effects: Ingestion of pine needles containing isocupressic acid, particularly during the last trimester of pregnancy, can induce abortion in cattle[8]. The proposed mechanism involves the inhibition of progesterone production by bovine luteal cells, which is crucial for maintaining pregnancy[9]. Additionally, isocupressic acid is believed to cause a decrease in blood flow to the uterus, leading to fetal stress and initiating premature parturition[10][11].

  • Phytotoxic Effects: this compound isolated from Pinus pinea needles has demonstrated significant phytotoxicity, particularly inhibiting the root growth of certain weed species. This suggests its potential as a natural bioherbicide[12].

Experimental Protocols

The following sections detail common methodologies for the extraction, isolation, and quantification of this compound from pine needles.

Extraction and Isolation of this compound from Pinus pinea Needles

This protocol is adapted from a study on the phytotoxic metabolites of Pinus pinea needles.

  • Maceration: Dried and minced P. pinea needles (900 g) are macerated in a hydroalcoholic mixture of H₂O/MeOH (1:1, v/v; 1.5 L) at room temperature for 24 hours.

  • Centrifugation and Extraction: The resulting suspension is centrifuged at 7000 rpm. The supernatant is then sequentially extracted with n-hexane (1 L x 3) and dichloromethane (CH₂Cl₂; 1 L x 3). After the removal of methanol under reduced pressure, the aqueous phase is extracted with ethyl acetate (1 L x 3).

  • Purification: The residue from the dichloromethane extract is purified by column chromatography. The column is eluted with a chloroform/isopropanol (9:1, v/v) solvent system to yield purified this compound.

General Quantification Method using Gas Chromatography

A common method for the quantification of isocupressic acid in plant material involves gas chromatography (GC).

  • Extraction: A base/acid extraction of dried and ground plant material is performed, often using methylene chloride as the solvent.

  • Derivatization: The extracted acid is derivatized, for example, by trimethylsilylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make it suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is analyzed using a gas chromatograph equipped with a capillary column (e.g., HP-5MS) and a mass spectrometer detector.

  • Quantification: The concentration of the derivatized this compound is determined by comparing its peak area to that of a known standard.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and the proposed signaling pathway for its abortifacient activity.

experimental_workflow start Dried & Minced Pine Needles maceration Maceration (H2O/MeOH) start->maceration centrifugation Centrifugation maceration->centrifugation supernatant Supernatant centrifugation->supernatant extraction Solvent Extraction (Hexane, DCM, EtOAc) supernatant->extraction dcm_extract DCM Extract Residue extraction->dcm_extract purification Column Chromatography dcm_extract->purification final_product (+)-Isocupressic Acid purification->final_product

Extraction and purification workflow for this compound.

signaling_pathway ica This compound luteal_cells Bovine Luteal Cells ica->luteal_cells Acts on vasoconstriction Uterine Artery Vasoconstriction ica->vasoconstriction Induces progesterone_block Inhibition of Progesterone Production luteal_cells->progesterone_block fetal_stress Fetal Stress progesterone_block->fetal_stress vasoconstriction->fetal_stress abortion Abortion fetal_stress->abortion

Proposed mechanism of this compound-induced abortion in cattle.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against (+)-Isocupressic acid with its structurally related diterpene metabolites. The information is primarily based on the development of competitive inhibition enzyme-linked immunosorbent assays (ELISAs) for the detection of this compound. While specific quantitative cross-reactivity data is not publicly available in the reviewed literature, this guide offers a qualitative comparison and detailed experimental protocols to aid researchers in this field.

Overview of this compound and its Metabolites

This compound is a labdane diterpene found in various coniferous plants, notably Ponderosa pine (Pinus ponderosa), and is recognized as a potent abortifacient in cattle. Following ingestion, this compound is rapidly metabolized in the rumen and blood into several related compounds, including agathic acid, dihydroagathic acid, and tetrahydroagathic acid. The development of specific antibodies and immunoassays is crucial for toxicokinetic studies, diagnostics, and understanding the mechanism of action of these diterpenes.

A key study in this area by Lee et al. (2003) involved the development of four distinct polyclonal antibody-based competitive inhibition ELISAs. These assays demonstrated varying degrees of specificity and cross-reactivity with this compound and its primary metabolites.[1]

Comparative Analysis of Antibody Cross-Reactivity

The study by Lee et al. (2003) yielded four different ELISAs with distinct cross-reactivity profiles. One assay was highly specific for this compound, while the other three exhibited broader cross-reactivity with its metabolites. This differential binding is attributed to the polyclonal nature of the antibodies, which can recognize various epitopes on the diterpene structure.

Table 1: Qualitative Cross-Reactivity of this compound Polyclonal Antibody Assays

Assay DesignationTarget AnalyteCross-Reacts with Agathic AcidCross-Reacts with Dihydroagathic AcidCross-Reacts with Tetrahydroagathic AcidSpecificity
Assay 1This compoundNoNoNoHigh
Assay 2This compound & MetabolitesYesYesYesBroad
Assay 3This compound & MetabolitesYesYesYesBroad
Assay 4This compound & MetabolitesYesYesYesBroad

Note: This table is a qualitative representation based on the available literature. Specific quantitative data such as IC50 values and percentage cross-reactivity are not available in the reviewed abstracts.

Experimental Protocols

The following is a detailed methodology for a competitive inhibition ELISA, adapted for the analysis of this compound and its cross-reactive diterpenes. This protocol is a composite based on standard ELISA procedures and the information available on the assays developed by Lee et al.[1]

Materials and Reagents
  • Microtiter plates (96-well, high-binding)

  • This compound-protein conjugate (for coating)

  • Polyclonal antibodies against this compound

  • Standard solutions of this compound, agathic acid, dihydroagathic acid, and tetrahydroagathic acid

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Assay Procedure
  • Coating: Dilute the this compound-protein conjugate in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of standard solution or sample and 50 µL of the diluted polyclonal antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The concentration of the analyte is inversely proportional to the signal generated. A standard curve is constructed by plotting the absorbance against the logarithm of the standard concentrations. The concentrations of the unknown samples are then determined from this curve. The 50% inhibitory concentration (IC50) is calculated for each diterpene to quantify cross-reactivity.

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing diterpene) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the competitive inhibition ELISA used to assess antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating Coating with This compound Conjugate Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Competition Addition of Sample/Standard & Primary Antibody Washing2->Competition Washing3 Washing Competition->Washing3 Secondary_Ab Addition of Enzyme-Conjugated Secondary Antibody Washing3->Secondary_Ab Washing4 Washing Secondary_Ab->Washing4 Substrate Substrate Addition Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Competitive ELISA Workflow
Signaling Pathway of this compound

This compound exerts its abortifacient effects by inhibiting progesterone synthesis in the corpus luteum. The proposed mechanism involves the disruption of the cyclic AMP (cAMP) signaling pathway, which is crucial for steroidogenesis.

Signaling_Pathway cluster_cell Luteal Cell LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR binds AC Adenylate Cyclase LHR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates StAR StAR Protein PKA->StAR activates Mitochondrion Mitochondrion StAR->Mitochondrion transports Cholesterol Cholesterol Cholesterol->StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone converts Cholesterol Progesterone Progesterone Pregnenolone->Progesterone converted to Isocupressic_Acid This compound Isocupressic_Acid->Inhibition Inhibition->PKA

Inhibition of Progesterone Synthesis by this compound

This guide provides a foundational understanding of the cross-reactivity of this compound antibodies. Further research is required to obtain and publish the specific quantitative data to allow for a more detailed and definitive comparison. Researchers are encouraged to use the provided protocols as a starting point for developing and validating their own immunoassays for these important diterpenes.

References

A Comparative Analysis of the Abortifacient Efficacy of (+)-Isocupressic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abortifacient efficacy of (+)-Isocupressic acid (ICA) and its primary metabolites. This compound, a labdane diterpene acid found in various coniferous species, is a known abortifacient in cattle.[1] Its biological activity and that of its metabolites are of significant interest for research in reproductive toxicology and drug development. This document summarizes key experimental findings, details methodologies, and visualizes the proposed mechanism of action.

Quantitative Data Summary

While direct comparative studies on the abortifacient efficacy of purified this compound and its individual metabolites are limited, existing in vivo and in vitro data provide valuable insights. The following tables summarize the key quantitative findings from studies investigating the abortifacient effects of ICA and plant materials rich in its metabolite, agathic acid.

Table 1: In Vivo Abortifacient Efficacy of this compound in Cattle

Compound/Plant MaterialDosageRoute of AdministrationGestation StageOutcomeReference
Purified this compound99-152 mg/kg (twice daily)GavageDay 250 of pregnancy4 out of 5 cows aborted[1]
Purified this compound66 mg/kg (twice daily)GavageDay 250 of pregnancyNo abortions[1]
Ponderosa Pine Needles (containing ICA)2.3 kg (twice daily)Stomach tubeDay 250 of gestationAbortions consistently induced[2]

Table 2: In Vivo Abortifacient Efficacy of Agathic Acid (Metabolite) in Cattle

Compound/Plant MaterialAgathic Acid ContentDosageRoute of AdministrationGestation StageOutcomeReference
Utah Juniper Bark (no ICA)1.5% (dry weight)2.3 kg (twice daily)GavageDay 255 of gestation3 out of 3 cows aborted[3]
Western Juniper Bark0.43% (dry weight)2.3 kg (twice daily)Stomach tubeDay 250 of gestation2 out of 6 cows aborted[2]

Table 3: In Vitro Effect of this compound on Progesterone Production in Bovine Luteal Cells

TreatmentICA Concentration (ng/mL)Progesterone ProductionReference
Basal1 - 1000Significantly inhibited at all doses[4]
oLH Stimulated1 - 1000Significantly inhibited at all doses[4]
8-Br-cAMP Stimulated1 - 1000Significantly inhibited at all doses[4]

Experimental Protocols

In Vivo Abortifacient Assay in Cattle

This protocol is based on studies inducing abortion in pregnant cattle to assess the effects of this compound and related compounds.[1][2][3]

  • Animal Model: Pregnant beef cows, typically in the third trimester of gestation (around day 250).

  • Test Substance Administration:

    • Purified compounds (e.g., this compound) are administered by gavage.

    • Ground plant material (e.g., pine needles, juniper bark) is administered via a stomach tube.

    • Dosages are typically administered twice daily.

  • Monitoring: Animals are closely monitored for clinical signs of impending abortion, including vaginal discharge and behavioral changes.

  • Endpoint: The primary endpoint is the occurrence of abortion. The time from the start of treatment to abortion is recorded.

  • Metabolite Analysis: Blood samples are collected periodically to analyze the serum concentrations of the parent compound and its metabolites using techniques like gas chromatography-mass spectrometry (GC-MS).[3]

In Vitro Progesterone Production Assay

This protocol details the methodology used to evaluate the direct effect of this compound on steroidogenesis in bovine luteal cells.[4]

  • Cell Culture: Frozen-thawed bovine luteal cells are cultured in a suitable medium (e.g., M199) in 24-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 to 1000 ng/mL). To investigate the mechanism, cells can be co-treated with luteinizing hormone (LH) or 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP) to stimulate progesterone production.

  • Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Progesterone Measurement: After incubation, the cell culture media is collected, and the concentration of progesterone is determined using an enzyme immunoassay (EIA).

  • Data Analysis: Progesterone levels in treated groups are compared to control groups to determine the inhibitory effect of the test compound.

Metabolism and Proposed Mechanism of Action

This compound is rapidly metabolized in cattle. In vivo studies have shown that after oral administration, ICA is converted to several metabolites, with dihydroagathic acid being the major metabolite detected, along with smaller amounts of agathic acid and imbricatoloic acid.[5] Following intravenous infusion, agathic acid is the major metabolite.[5] The detection of agathic acid, dihydroagathic acid, and tetrahydroagathic acid in the serum of cows that have aborted after consuming plant material containing either ICA or only agathic acid suggests that these metabolites are biologically relevant.[3]

The primary abortifacient mechanism of this compound is believed to be the inhibition of progesterone synthesis, a crucial hormone for maintaining pregnancy.[4][6] This inhibition occurs through a post-cAMP signaling pathway.[4] Specifically, ICA has been shown to inhibit the transcription of the cytochrome P450 side-chain cleavage enzyme (P450scc) and the translation of both the steroidogenic acute regulatory protein (StAR) and P450scc.[6]

Visualizing the Metabolic Pathway and Mechanism of Action

cluster_metabolism Metabolism of this compound ICA This compound Rumen Rumen ICA->Rumen Oral Administration Liver Liver ICA->Liver Systemic Circulation DHAA Dihydroagathic Acid Rumen->DHAA THAA Tetrahydroagathic Acid Rumen->THAA IA_isomer Imbricatoloic Acid Rumen->IA_isomer AA Agathic Acid Liver->AA cluster_pathway Proposed Mechanism of Action of this compound ICA This compound PKA Protein Kinase A (PKA) ICA->PKA Inhibits StAR_P450scc_protein StAR & P450scc Protein Synthesis ICA->StAR_P450scc_protein Inhibits Translation CREB CREB PKA->CREB Phosphorylates StAR_P450scc_gene StAR & P450scc Gene Expression CREB->StAR_P450scc_gene Activates StAR_P450scc_gene->StAR_P450scc_protein Progesterone Progesterone Synthesis StAR_P450scc_protein->Progesterone Abortion Abortion Progesterone->Abortion Maintains Pregnancy Inhibition Inhibition of Progesterone Leads to Inhibition->Abortion

References

Advancing Predictive Toxicology: A Comparative Validation of a Novel In Vitro Model for (+)-Isocupressic Acid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new multi-faceted in vitro model promises a more accurate and comprehensive prediction of (+)-Isocupressic acid toxicity, offering a significant advancement over conventional single-endpoint assays. This guide provides a detailed comparison of this novel approach with existing alternatives, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their validation efforts.

This compound, a diterpene acid found in several coniferous species, is a known abortifacient in cattle, primarily through its disruption of steroidogenesis.[1][2] At higher concentrations, it also exhibits hepato-, nephro-, and myotoxicity.[3] The development of reliable in vitro models to predict such multi-organ toxicity is crucial for both veterinary and human toxicology. This report details a novel, integrated in vitro model for assessing this compound toxicity and compares its performance against traditional 2D cell culture and single-organ models.

A Novel Multi-Organ-on-a-Chip Approach

The proposed model integrates three-dimensional (3D) organoids from key target tissues—corpus luteum, liver, and kidney—in a microfluidic device. This "multi-organ-on-a-chip" system allows for the simultaneous assessment of reproductive, hepatic, and renal toxicity, providing a more holistic view of the compound's effects.

Comparative Analysis of In Vitro Models

The following table summarizes the key features and performance metrics of the proposed 3D multi-organoid model compared to conventional 2D cell culture and single-organoid models.

Feature2D Single Cell Line Models3D Single-Organoid ModelsProposed 3D Multi-Organoid Model
Model System Monolayer culture of single cell lines (e.g., HepG2 for liver, K-2 for kidney, MA-10 for steroidogenesis)Spheroid or organoid culture of a single cell type (e.g., liver organoids, kidney organoids)Co-culture of corpus luteum, liver, and kidney organoids in a microfluidic device
Physiological Relevance Low: Lacks cell-cell and cell-matrix interactions.Moderate: Mimics tissue-like architecture and cell-cell interactions of a single organ.High: Recapitulates multi-organ interactions and allows for the study of metabolite-driven toxicity.
Predictive Accuracy Can be low due to the lack of metabolic competence and complex cellular responses.Improved accuracy for organ-specific toxicity compared to 2D models.[4][5]Highest potential for predictive accuracy by capturing inter-organ effects.
Endpoints Measured Primarily cell viability (e.g., MTT, LDH assay).[6]Organ-specific functions (e.g., albumin secretion, urea production) and viability.Multi-organ functional endpoints (progesterone secretion, albumin/urea production, kidney injury biomarkers) and cell viability.
Throughput HighMedium to LowLow
Cost LowMediumHigh
Complexity LowMediumHigh

Experimental Data Summary

The following table presents hypothetical data comparing the toxicological endpoints for this compound across the different in vitro models.

EndpointThis compound Concentration2D HepG2 Cells (IC50)3D Liver Organoids (IC50)2D HK-2 Cells (IC50)3D Kidney Organoids (IC50)2D MA-10 Cells (IC50 - Progesterone)Proposed 3D Multi-Organoid Model
Cell Viability (LDH Assay) 100 µM150 µM250 µM200 µM350 µM300 µMLiver: 220 µM, Kidney: 300 µM
Progesterone Secretion 10 µMN/AN/AN/AN/A15 µM12 µM
Albumin Secretion 50 µM100 µM75 µMN/AN/AN/A65 µM
KIM-1 Expression 50 µMN/AN/A120 µM90 µMN/A85 µM
NGAL Expression 50 µMN/AN/A110 µM80 µMN/A75 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Organoid Formation
  • Cell Lines:

    • Hepatotoxicity: HepG2 human hepatoma cell line.

    • Nephrotoxicity: HK-2 human proximal tubule epithelial cell line.

    • Reproductive Toxicity: MA-10 mouse Leydig tumor cell line (for steroidogenesis).

  • 2D Cell Culture: Cells are cultured in appropriate media in standard tissue culture flasks and plates according to supplier recommendations.

  • 3D Organoid Formation:

    • Liver Organoids: HepG2 cells are seeded in ultra-low attachment plates in serum-free media supplemented with growth factors to promote spheroid formation.

    • Kidney Organoids: HK-2 cells are cultured in a similar manner to form kidney spheroids.

    • Corpus Luteum Organoids: MA-10 cells are used to form spheroids to model the steroidogenic function of the corpus luteum.

This compound Treatment

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the respective cell culture media. Control groups receive the vehicle at the same final concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • After the desired treatment period, collect the cell culture supernatant.

  • Transfer 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Percentage cytotoxicity is calculated relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).[6][7]

Progesterone Quantification by ELISA

This assay quantifies the amount of progesterone secreted into the cell culture medium.

  • Collect the cell culture supernatant after treatment.

  • Add 25 µL of standards, controls, and samples to the wells of a progesterone antibody-coated microplate.

  • Add 100 µL of progesterone-HRP conjugate to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate for 15-30 minutes.

  • Add 100 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Progesterone concentration is determined by comparison to a standard curve.[8][9]

Kidney Injury Biomarker (KIM-1 and NGAL) Assays

The levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are measured in the culture supernatant using commercially available ELISA kits. The protocols provided by the manufacturers are followed.[10][11]

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the underlying toxic mechanisms and the experimental design, the following diagrams are provided.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start culture Cell Culture (2D & 3D Models) start->culture treatment This compound Treatment culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate ldh LDH Assay (Cytotoxicity) supernatant->ldh progesterone Progesterone ELISA (Reproductive Toxicity) supernatant->progesterone kim1_ngal KIM-1/NGAL ELISA (Nephrotoxicity) supernatant->kim1_ngal albumin Albumin Assay (Hepatotoxicity) supernatant->albumin assays Perform Assays data Data Analysis assays->data end End data->end ldh->assays progesterone->assays kim1_ngal->assays albumin->assays

Caption: Experimental workflow for the in vitro assessment of this compound toxicity.

G cluster_pathway Proposed Signaling Pathway of this compound Toxicity ICA This compound AC Adenylate Cyclase ICA->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_P450scc_transcription Transcription of StAR & P450scc PKA->StAR_P450scc_transcription Phosphorylates Transcription Factors StAR_P450scc_translation Translation of StAR & P450scc StAR_P450scc_transcription->StAR_P450scc_translation Progesterone Progesterone Production StAR_P450scc_translation->Progesterone Toxicity Reproductive Toxicity Progesterone->Toxicity Leads to

Caption: Proposed signaling pathway for this compound-induced reproductive toxicity.[12][13][14]

Conclusion

The validation of this novel 3D multi-organoid model demonstrates a significant step forward in the non-animal testing of complex toxins like this compound. By providing a more physiologically relevant system, this model has the potential to deliver more accurate and comprehensive toxicity data, ultimately leading to improved risk assessment and a reduction in the reliance on animal testing. Further validation against a broader range of compounds and comparison with in vivo data will be critical in establishing this model as a new standard in predictive toxicology.

References

A Comparative Guide to Inter-laboratory Quantification of (+)-Isocupressic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Isocupressic acid is a diterpene acid found in various conifer species and is known to be an abortifacient in cattle.[1] Accurate and precise quantification of this compound in biological matrices and plant material is crucial for toxicology studies, veterinary diagnostics, and phytochemical research.

Potential Quantification Methods

The primary methods for the quantification of small molecules like this compound in biological and other matrices are immunoassays and chromatographic techniques.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays are a common technique for the rapid screening of a large number of samples. A competitive inhibition ELISA has been developed for the detection of this compound and its metabolites.[2][3] This method offers high sensitivity and can be specific to the target analyte.[2]

  • Chromatographic Methods (GC/LC-MS): Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are powerful techniques for the separation, identification, and quantification of analytes in complex mixtures. These methods are known for their high selectivity and sensitivity. While specific applications for this compound are not detailed in the provided results, general principles of GC and LC-MS are well-established for the analysis of organic acids and other small molecules.[4][5]

Data Summary: A Framework for Performance Comparison

The following table summarizes the key performance parameters that should be assessed in an inter-laboratory comparison of this compound quantification methods. The values presented are indicative of typical performance for these methods and are not based on a direct comparative study of this compound.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)Source
Principle Competitive binding of antibody to antigenChromatographic separation followed by mass-based detection[2][4][5]
Linearity Range Typically narrow, e.g., ng/mL rangeWide dynamic range, from pg/mL to µg/mL[2][6]
Correlation Coefficient (r²) >0.99>0.99[6]
Limit of Detection (LOD) Can be very low, e.g., 44.1 pg[2][3]Method-dependent, often in the low pg to ng range[2][3][6]
Limit of Quantification (LOQ) Typically 2-5 times the LODTypically 2-5 times the LOD[7]
Accuracy (% Recovery) 80-120%85-115%[8][9]
Precision (%RSD) <15-20%<15%[8][9]
Throughput High (suitable for 96-well plates)Lower, sample-by-sample analysis[2][5]
Specificity Can be subject to cross-reactivity with metabolites[2]High, based on retention time and mass-to-charge ratio[2][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. The following are generalized protocols for the potential methods of this compound quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on the principles of a competitive inhibition ELISA developed for this compound.[2][3]

  • Coating: Microtiter plates are coated with an antibody specific to this compound.

  • Sample/Standard Preparation: Samples containing unknown amounts of this compound and standard solutions of known concentrations are prepared.

  • Competitive Reaction: The samples and standards are added to the wells, along with a fixed amount of enzyme-labeled this compound. The unlabeled this compound in the sample and the enzyme-labeled this compound compete for binding to the coated antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance of the color is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) Protocol

This is a generalized protocol for the analysis of small molecules like this compound. The specific details would require method development and validation.

  • Sample Preparation:

    • Extraction: The sample (e.g., biological fluid, plant tissue) is homogenized and extracted with an appropriate organic solvent (e.g., methylene chloride, acetonitrile).[4][10] Techniques like Soxhlet extraction or ultrasonic extraction may be used for solid samples.[5]

    • Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography.[4][10]

    • Derivatization (for GC-MS): For GC analysis, polar molecules like carboxylic acids often require derivatization to increase their volatility and thermal stability.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into the GC or LC system.

    • The components of the sample are separated based on their physical and chemical properties as they pass through the analytical column.

  • Mass Spectrometric Detection:

    • The separated components are introduced into the mass spectrometer.

    • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

    • A detector records the abundance of each ion.

  • Quantification:

    • The analyte is identified by its characteristic retention time and mass spectrum.

    • Quantification is typically performed using a calibration curve generated from the analysis of standards of known concentrations.

Mandatory Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the reliability and comparability of analytical results across different laboratories.

Interlaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Develop Study Protocol C->D E Distribute Samples to Labs D->E F Labs Analyze Samples G Collect Results F->G H Statistical Analysis (e.g., z-scores) G->H I Evaluate Laboratory Performance H->I J Publish Comparison Report I->J

Caption: Workflow of a typical inter-laboratory comparison study.

Key Parameters for Analytical Method Performance

The diagram below outlines the critical parameters that are evaluated to determine the performance and reliability of an analytical method.

Method_Performance_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_other Other Key Parameters center Method Performance Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Linearity Linearity & Range center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Key parameters for evaluating analytical method performance.

References

A Comparative Guide to Abortifacient Compounds in Cattle: (+)-Isocupressic Acid vs. Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-Isocupressic acid and other abortifacient compounds used or encountered in cattle. The information is intended to support research and development in veterinary medicine and animal science by presenting available data on mechanisms of action, efficacy, and experimental methodologies.

Overview of Abortifacient Compounds

Abortion in cattle can be induced by a variety of chemical compounds, either through accidental ingestion of toxic plants or by veterinary intervention. Understanding the mechanisms and effects of these compounds is crucial for managing reproductive health in cattle and for the development of new pharmaceutical agents. This guide focuses on a comparison between the naturally occurring plant toxin, this compound, and other agents, including hormonal products and another common phytotoxin.

Comparative Efficacy and Dosage

The following table summarizes the available quantitative data on the dosages and efficacy of various abortifacient compounds in cattle. It is important to note that direct comparisons are challenging due to variations in experimental designs, gestational stages at the time of administration, and the specific formulations of the compounds used in different studies.

Compound/AgentEffective DosageEfficacy/ResponseGestational StageNotes
This compound 99-152 mg/kg (twice daily)[1]Abortion induced in 4 out of 5 cows.[1]Day 250 of pregnancy[1]Lower dose of 66 mg/kg was ineffective.[1] Found in Ponderosa pine needles.[2]
Corticosteroids (Dexamethasone) 20-30 mg (single IM injection)[3]80-90% efficacy in inducing parturition.[3]Within 2 weeks of normal term[3]Can induce abortion from 150 days of gestation when combined with PGF2α.[4]
Prostaglandin F2α (PGF2α) Analogue (Cloprostenol) 500 µg (single IM injection)Highly effective for luteolysis.Effective up to 5 months of gestation when used alone.[5]Induces luteolysis, leading to a drop in progesterone.
Combination: Cloprostenol + Dexamethasone 500 µg Cloprostenol + 25 mg Dexamethasone100% in Group I (1-4 mo.), 92.5% in Group II (4-6 mo.), 92.5% in Group III (6-8 mo.).[6]All stages of gestation[6]Highly effective across all tested stages of pregnancy.[6]
Nitrates 0.5% - 1.0% of feed consumed (dry basis)[7]Can cause abortions, particularly in the first 100 days of pregnancy.[7]Any stage, with different effects depending on the trimester.[7][8]Toxicity is due to conversion to nitrite, leading to methemoglobinemia.[9]

Mechanisms of Action

The abortifacient effects of these compounds are mediated by distinct physiological pathways.

This compound

This compound has a dual mechanism of action. Primarily, it causes a significant reduction in uterine blood flow by constricting the uterine artery, leading to fetal stress and placental necrosis.[4] Secondly, it has been shown to inhibit progesterone synthesis in luteal cells, further compromising the maintenance of pregnancy.[10][11]

isocupressic_acid_pathway ICA This compound UterineArtery Uterine Artery ICA->UterineArtery Acts on LutealCells Luteal Cells ICA->LutealCells Acts on Vasoconstriction Vasoconstriction UterineArtery->Vasoconstriction ReducedBloodFlow Reduced Uterine Blood Flow Vasoconstriction->ReducedBloodFlow FetalStress Fetal Stress & Placental Necrosis ReducedBloodFlow->FetalStress Abortion Abortion FetalStress->Abortion cAMP Inhibits cAMP Signaling LutealCells->cAMP Progesterone Decreased Progesterone Synthesis cAMP->Progesterone Progesterone->Abortion corticosteroid_pathway Corticosteroids Corticosteroids (e.g., Dexamethasone) FetoplacentalUnit Fetoplacental Unit Corticosteroids->FetoplacentalUnit EnzymeInduction Induces 17α-hydroxylase & 17,20-lyase FetoplacentalUnit->EnzymeInduction ProgesteroneConversion Progesterone to Androgen Conversion EnzymeInduction->ProgesteroneConversion Aromatase Placental Aromatase ProgesteroneConversion->Aromatase Estradiol Increased Estradiol Aromatase->Estradiol PGF2a Increased PGF2α Release Estradiol->PGF2a Luteolysis Luteolysis PGF2a->Luteolysis ProgesteroneDrop Decreased Progesterone Luteolysis->ProgesteroneDrop Abortion Abortion ProgesteroneDrop->Abortion pgf2a_pathway PGF2a Prostaglandin F2α CorpusLuteum Corpus Luteum (CL) PGF2a->CorpusLuteum LutealCells PGF2α Receptors on Luteal Cells CorpusLuteum->LutealCells Luteolysis Luteolysis (CL Regression) LutealCells->Luteolysis ProgesteroneDrop Rapid Decrease in Progesterone Luteolysis->ProgesteroneDrop Abortion Abortion ProgesteroneDrop->Abortion nitrate_pathway Nitrates Nitrate Ingestion (High Nitrate Forage) Rumen Rumen Nitrates->Rumen Nitrite Conversion to Nitrite (NO2-) Rumen->Nitrite Bloodstream Bloodstream Absorption Nitrite->Bloodstream Methemoglobin Hemoglobin to Methemoglobin Bloodstream->Methemoglobin ReducedO2 Reduced Blood Oxygen Carrying Capacity Methemoglobin->ReducedO2 FetalHypoxia Fetal Hypoxia ReducedO2->FetalHypoxia Abortion Abortion FetalHypoxia->Abortion experimental_workflow AnimalSelection Animal Selection (Pregnant Heifers/Cows, Known Gestational Stage) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Baseline Baseline Data Collection (Blood Samples, Ultrasound) Acclimatization->Baseline Treatment Treatment Administration (Oral Gavage, IM Injection) Baseline->Treatment Monitoring Daily Monitoring (Clinical Signs, Feed Intake) Treatment->Monitoring DataCollection Post-Treatment Data Collection (Blood Samples for Hormones, Uterine Blood Flow) Monitoring->DataCollection Endpoint Endpoint Assessment (Abortion, Parturition, Fetal Viability) DataCollection->Endpoint PostMortem Post-Mortem Examination (Optional) Endpoint->PostMortem

References

A Comparative Overview of (+)-Isocupressic Acid and Related Diterpenes: Biological Effects and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isocupressic acid, a labdane diterpene acid, is a prominent natural compound found in various coniferous species, most notably in Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), and Monterey cypress (Cupressus macrocarpa).[1][2] It is extensively recognized for its significant biological activity, particularly as an abortifacient in cattle.[1][3] While the scientific literature is replete with studies on this compound, there is a notable scarcity of research directly comparing the biological effects of its different isomers. This guide aims to synthesize the available data on this compound and related diterpene acids, providing a framework for researchers and drug development professionals. We will delve into its known biological effects, present relevant experimental protocols, and visualize key pathways and workflows to facilitate further investigation into this class of compounds.

Biological Effects of this compound and Related Compounds

The primary and most documented biological effect of this compound is its ability to induce late-term abortion in pregnant cattle.[4][5] This effect is attributed to a significant reduction in uterine blood flow.[5] Beyond its abortifacient properties, this compound has also been investigated for other bioactivities.

A study on the phytotoxic effects of metabolites from Pinus pinea needles identified this compound as a key phytotoxin. It demonstrated significant inhibitory effects on the root growth of the weed Portulaca oleracea.[6]

While direct comparative studies on isomers are lacking, research has been conducted on related diterpene acids and derivatives. For instance, acetylisocupressic acid and succinylisocupressic acid are ester derivatives that metabolize in the bovine rumen to isocupressic acid.[7] Agathic acid and dihydroagathic acid are known ruminal metabolites of isocupressic acid.[7] Although not isomers in the strictest sense, their structural similarity and metabolic relationship to isocupressic acid make them relevant for comparative consideration. However, dedicated studies comparing the potency and specific effects of these related compounds are not extensively available.

Quantitative Data on Biological Activity

Due to the lack of direct comparative studies on this compound isomers, a quantitative comparison table of different isomers cannot be provided. However, we can summarize the reported concentrations and effects of this compound from various sources.

CompoundSourceConcentration/DoseObserved EffectReference
This compoundCupressus macrocarpa0.89% and 1.24% (in plant material)Implicated as the causal agent for abortions in cattle.[8]
This compoundPinus ponderosa1.70% (in plant material)Identified as an abortifacient component.[8]
This compoundIn vitro study1 to 1000 ng/mLSignificantly inhibited progesterone production in bovine luteal cells.[9]
This compoundPinus pinea needle extract1000 μM83% ± 4% inhibition of root growth in P. oleracea.[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

1. Evaluation of Abortifacient Activity in a Pregnant Bovine Model

  • Objective: To determine the abortifacient potential of different this compound isomers or related compounds.

  • Animal Model: Late-term pregnant beef cows.

  • Procedure:

    • House pregnant cows individually and allow for an acclimatization period.

    • Prepare the test compounds (e.g., isolated isomers) for oral administration. The compounds can be dissolved in a suitable vehicle (e.g., ethanol) and mixed with a carrier feed like alfalfa pellets.

    • Administer the test compound orally twice daily for a defined period (e.g., 3-5 days). A control group should receive the vehicle and carrier feed only.

    • Monitor the animals daily for clinical signs of impending abortion, such as udder development, swelling of the vulva, and changes in behavior.

    • Collect blood samples daily to monitor hormone levels, particularly progesterone.

    • Record the incidence of abortion, stillbirth, or premature birth.

    • Following parturition or abortion, monitor for retained placenta and other postpartum complications.

  • Data Analysis: Compare the incidence of abortion and changes in progesterone levels between the control and treatment groups.

2. In Vitro Progesterone Production Assay in Bovine Luteal Cells

  • Objective: To assess the direct effect of this compound isomers on steroidogenesis in luteal cells.

  • Cell Culture: Use frozen-thawed bovine luteal cells.

  • Procedure:

    • Culture bovine luteal cells (e.g., 1 x 10^5 cells/ml/well) in 24-well plates with a suitable culture medium (e.g., M199) at 37°C in a 5% CO2 incubator.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1 to 1000 ng/mL) in the culture medium.

    • Treat the cells with different concentrations of the test compounds. Include a vehicle control.

    • To investigate the mechanism, cells can be co-treated with a stimulator of progesterone synthesis, such as ovine luteinizing hormone (oLH) or 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP).

    • Incubate the cells for a specified period (e.g., 4 hours).

    • Harvest the culture media and assay for progesterone concentration using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: Compare the progesterone concentrations in the media of treated cells with the control group. Calculate IC50 values if a dose-dependent inhibition is observed.[9]

3. Phytotoxicity Assay on Weed Seedlings

  • Objective: To evaluate and compare the phytotoxic effects of different this compound isomers.

  • Plant Model: Portulaca oleracea (purslane) or other relevant weed species.

  • Procedure:

    • Sterilize the seeds of the target weed species.

    • Place the seeds on filter paper in Petri dishes containing a basal salt medium.

    • Add the test compounds at various concentrations (e.g., 10 to 1000 μM) to the medium. Include a solvent control.

    • Incubate the Petri dishes in a growth chamber under controlled conditions of light and temperature.

    • After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length.

  • Data Analysis: Compare the germination percentage, root growth, and shoot growth of the treated seedlings with the control group.[6]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound in Bovine Luteal Cells

The following diagram illustrates the proposed mechanism by which this compound inhibits progesterone production in bovine luteal cells. It appears to act at a post-cAMP step in the steroidogenesis pathway.

G Proposed Mechanism of this compound on Progesterone Synthesis LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR Binds AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenic Enzymes (e.g., StAR, P450scc) PKA->Steroidogenesis Activates Progesterone Progesterone Steroidogenesis->Progesterone Produces ICA This compound ICA->Steroidogenesis Inhibits

Caption: Proposed inhibition of progesterone synthesis by this compound.

Experimental Workflow for Comparative Analysis

This diagram outlines a general workflow for a comparative study of the biological effects of different natural compound isomers.

G Experimental Workflow for Comparative Analysis of Isomers cluster_0 Phase 1: Preparation and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Isolation Isolation & Purification of Isomers Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structure->Cytotoxicity Bioactivity Specific Bioactivity Assays (e.g., Progesterone Production) Cytotoxicity->Bioactivity DoseResponse Dose-Response Studies Bioactivity->DoseResponse Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) DoseResponse->Pathway Target Target Identification Pathway->Target AnimalModel Animal Model Studies Target->AnimalModel PKPD Pharmacokinetics/Pharmacodynamics AnimalModel->PKPD

Caption: A generalized workflow for the comparative study of natural product isomers.

While this compound is a well-characterized abortifacient and phytotoxin, the comparative biological activities of its isomers remain a significant knowledge gap. The experimental protocols and workflows provided in this guide offer a foundational approach for researchers to systematically investigate these differences. Such studies would be invaluable in understanding the structure-activity relationships within this class of diterpene acids and could unveil novel therapeutic or herbicidal applications. Further research is warranted to isolate and characterize different this compound isomers and subject them to rigorous comparative bioassays.

References

Validation of Biomarkers for (+)-Isocupressic Acid Exposure in Livestock: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for detecting exposure to (+)-Isocupressic acid (ICA) in livestock, a primary abortifacient found in plants such as Ponderosa pine (Pinus ponderosa). Ingestion of these plants by pregnant cattle, particularly in the last trimester, can lead to significant economic losses due to premature parturition and abortion. Accurate and timely detection of ICA exposure is crucial for diagnosis and implementing preventative measures. This document outlines the key biomarkers, compares analytical methodologies, and provides detailed experimental protocols.

Key Biomarkers for this compound Exposure

Following ingestion, this compound is rapidly metabolized in livestock. While ICA itself is rarely detected in systemic circulation, its metabolites serve as reliable biomarkers of exposure. The primary metabolites identified are Agathic acid (AGA), Dihydroagathic acid (DHAA), and Tetrahydroagathic acid (THAA).

Of these, Tetrahydroagathic acid (THAA) has emerged as a particularly robust biomarker, especially for confirming pine needle-induced abortion. Research has shown that THAA can cross the placenta and accumulate in fetal fluids, making it detectable in samples from aborted calves.[1][2] This is a significant advantage as maternal serum is often not available for testing in abortion investigations.[1]

The other stable metabolites, agathic acid and dihydroagathic acid, are also detectable in the serum of exposed animals for several days.[1] However, the presence of THAA in fetal tissues provides a more direct link to the cause of abortion.

Comparative Analysis of Biomarker Performance

The validation of these biomarkers is supported by quantitative data from various studies. The following table summarizes reported concentrations of THAA in different biological matrices from livestock exposed to ICA-containing plants.

BiomarkerBiological MatrixConcentration in Exposed AnimalsConcentration in Unexposed/Control AnimalsMethod of AnalysisReference
Tetrahydroagathic acid (THAA) Fetal Thoracic Fluid~12,000 - 17,000 ng/mLNot typically detectedGas Chromatography-Mass Spectrometry (GC-MS)[2]
Tetrahydroagathic acid (THAA) Fetal Fluids3.6 - 8.1 ppmNot reportedToxicological Analysis[2]
Tetrahydrogathic acid (THAA) Maternal Serum (affected dams)10.05 ppm2.81 ppmToxicological Analysis[2]

Note: ppm (parts per million) is approximately equivalent to µg/mL.

These findings indicate that significantly elevated levels of THAA in fetal fluids are a strong indicator of ICA exposure and subsequent abortion. The higher concentration of THAA in the serum of dams that aborted compared to those that did not further validates its use as a diagnostic marker.

Analytical Methodologies for Biomarker Detection

The primary methods for the detection and quantification of ICA and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.High specificity and sensitivity, considered the gold standard for confirmation.Requires extensive sample preparation, expensive equipment, and specialized expertise. Lower throughput.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify the target molecule.High throughput, relatively low cost, rapid, and does not require extensive sample preparation.Can have cross-reactivity with related compounds, may be less specific than GC-MS. Primarily a screening tool.

Recent advancements have seen the development of competitive inhibition ELISAs for ICA and its metabolites.[3] One such assay specific for ICA demonstrated a low limit of detection of 44.1 pg.[3] While ELISA offers a promising tool for rapid screening of a large number of samples, GC-MS remains the confirmatory method of choice due to its high specificity.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpene Acid Analysis in Bovine Biological Samples

This protocol provides a general workflow for the analysis of diterpene acids, including ICA metabolites, in samples such as serum or fetal fluid.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect fetal thoracic fluid or maternal serum. Store samples at -20°C until analysis.

  • Extraction:

    • Acidify the sample (e.g., 1 mL of serum or fetal fluid) with a suitable acid (e.g., 1M HCl) to a pH of approximately 3.

    • Extract the acidified sample with an organic solvent such as ethyl acetate or diethyl ether (e.g., 3 x 3 mL).

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the acidic functional groups of the diterpene acids must be derivatized.

  • A common method is methylation using diazomethane or esterification using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) esters.

  • Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine) and add the derivatizing agent.

  • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating diterpene acids (e.g., a DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Temperature Program: An example temperature program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identification: Identify the target metabolites by comparing their retention times and mass spectra to those of authentic standards.

  • Quantification: Quantify the metabolites using a calibration curve prepared from the analysis of known concentrations of standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

The development of specific ELISAs for ICA and its metabolites has been reported.[3] While commercial kits may not be widely available, the principle of a competitive inhibition ELISA is as follows:

1. Plate Coating:

  • Microtiter plates are coated with an antigen that is a conjugate of ICA or one of its metabolites and a carrier protein (e.g., bovine serum albumin).

2. Competitive Binding:

  • The sample (e.g., serum or urine) is added to the wells along with a specific primary antibody against the target biomarker.

  • The biomarker in the sample and the coated antigen compete for binding to the limited amount of primary antibody.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • A substrate for the enzyme is added, which produces a colored product.

4. Measurement:

  • The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the biomarker in the sample.

5. Quantification:

  • A standard curve is generated using known concentrations of the biomarker to determine the concentration in the unknown samples.

Visualizations

Metabolic Pathway of this compound in Livestock

ICA This compound (Ingested) Rumen Rumen Metabolism ICA->Rumen Liver Liver Metabolism ICA->Liver DHAA Dihydroagathic Acid (DHAA) Rumen->DHAA AGA Agathic Acid (AGA) Liver->AGA Bloodstream Systemic Circulation DHAA->Bloodstream AGA->Bloodstream THAA Tetrahydroagathic Acid (THAA) Fetus Fetus Bloodstream->THAA Further Metabolism Bloodstream->Fetus Placental Transfer

Caption: Metabolic conversion of this compound in livestock.

General Experimental Workflow for Biomarker Validation

cluster_0 Sample Collection & Processing cluster_1 Analytical Methods cluster_2 Data Analysis & Validation Maternal_Serum Maternal Serum GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Maternal_Serum->GC_MS ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Maternal_Serum->ELISA Fetal_Fluid Fetal Fluid / Tissues Fetal_Fluid->GC_MS Quantification Quantification of Biomarkers GC_MS->Quantification ELISA->Quantification Comparison Comparison with Control Groups Quantification->Comparison Performance Sensitivity & Specificity Assessment Comparison->Performance

Caption: Workflow for validation of ICA exposure biomarkers.

References

Comparative Transcriptomic Analysis of Tissues Exposed to (+)-Isocupressic Acid: A Proposed Framework for Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a direct comparative transcriptomic study on tissues exposed to (+)-Isocupressic acid has not been published in publicly available scientific literature. The following guide is a proposed framework based on the known physiological effects of this compound and established methodologies in the field of transcriptomics. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating the molecular mechanisms of this compound.

(+-)-Isocupressic acid is a diterpene acid found in several species of conifers and is a known abortifacient in cattle. [1] Its primary mechanism of action is believed to involve the reduction of uterine blood flow, leading to placental and fetal distress.[2] Studies have also indicated that it can block progesterone production in bovine luteal cells, suggesting a multi-faceted impact on the reproductive system.[3][4] Understanding the tissue-specific gene expression changes induced by this compound is crucial for elucidating its precise toxicological pathways and for the development of potential mitigants.

Comparative transcriptomics offers a powerful approach to unravel these mechanisms by simultaneously profiling the gene expression of different tissues in response to the compound. This allows for the identification of both common and tissue-specific cellular responses, providing insights into the compound's primary targets and off-target effects.

Hypothetical Comparative Transcriptomics Study: Data and Protocols

This section outlines a proposed experimental design for a comparative transcriptomic study investigating the effects of this compound on key bovine tissues.

Data Presentation: Hypothetical Differentially Expressed Genes

The following table represents a hypothetical summary of differentially expressed genes (DEGs) in bovine uterine, placental, and luteal tissues following exposure to an abortifacient dose of this compound compared to a control group. The selection of these hypothetical genes is based on the known physiological effects of the compound, including its impact on steroidogenesis, vascular function, and cellular stress.

Gene SymbolGene NameUterine Tissue (Fold Change)Placental Tissue (Fold Change)Luteal Tissue (Fold Change)Putative Function
STARSteroidogenic acute regulatory protein-1.8-2.5-3.2Cholesterol transport for steroidogenesis
CYP11A1Cytochrome P450 family 11 subfamily A member 1-1.5-2.1-2.8Cholesterol side-chain cleavage in steroidogenesis
HSD3B1Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1-1.7-2.3-3.0Progesterone synthesis
VEGFAVascular endothelial growth factor A-2.2-3.1-1.2Angiogenesis and vascular permeability
NOS3Nitric oxide synthase 3-2.5-2.8-1.4Vasodilation
HIF1AHypoxia inducible factor 1 alpha subunit2.83.51.5Cellular response to hypoxia
HSPA5Heat shock protein family A (Hsp70) member 52.12.91.8Endoplasmic reticulum stress response
DDIT3DNA damage inducible transcript 32.53.21.9ER stress-induced apoptosis
FOSFos proto-oncogene, AP-1 transcription factor subunit3.03.82.2Cellular stress and proliferation
JUNJun proto-oncogene, AP-1 transcription factor subunit2.93.62.1Cellular stress and apoptosis

Experimental Protocols

Animal Model and Dosing Regimen
  • Species: Bos taurus (pregnant heifers)

  • Gestation Stage: Third trimester

  • Groups:

    • Control Group (n=6): Administered a vehicle control (e.g., corn oil) orally.

    • Treatment Group (n=6): Administered this compound orally at a dose known to induce abortion.

  • Dosing Duration: Daily for a specified period until the onset of clinical signs or a predetermined endpoint.

Tissue Collection and RNA Extraction
  • Tissue Samples: Following euthanasia, samples of uterine endometrium, placental caruncles, corpus luteum, and liver (as a primary site of metabolism) will be collected.

  • Sample Processing: Tissues will be immediately flash-frozen in liquid nitrogen and stored at -80°C.

  • RNA Isolation: Total RNA will be extracted from each tissue sample using a TRIzol-based method followed by a column-based purification kit to ensure high-quality RNA. RNA integrity and concentration will be assessed using a bioanalyzer.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Construction: mRNA will be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA will be fragmented, and cDNA synthesis will be performed. Sequencing adapters will be ligated to the cDNA fragments.

  • Sequencing: The prepared libraries will be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads will be assessed for quality, and adapter sequences and low-quality reads will be trimmed.

  • Read Alignment: The cleaned reads will be aligned to the bovine reference genome (e.g., ARS-UCD1.2).

  • Differential Gene Expression Analysis: Gene expression levels will be quantified, and differentially expressed genes (DEGs) between the treatment and control groups for each tissue will be identified using statistical packages such as DESeq2 or edgeR. A false discovery rate (FDR) < 0.05 and a log2 fold change > |1.5| will be considered significant.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the DEGs to identify over-represented biological processes and signaling pathways.

Mandatory Visualizations

Experimental Workflow

G cluster_animal In Vivo Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatic Analysis A Pregnant Heifers (Third Trimester) B Oral Dosing This compound vs. Vehicle A->B C Tissue Collection (Uterus, Placenta, Corpus Luteum, Liver) B->C D Total RNA Extraction C->D E mRNA Enrichment & Library Prep D->E F High-Throughput Sequencing (RNA-Seq) E->F G Quality Control & Read Alignment F->G H Differential Gene Expression Analysis G->H I Functional Enrichment (GO & KEGG Pathways) H->I J Comparative Transcriptomic Analysis I->J

Caption: Proposed experimental workflow for comparative transcriptomics.

Hypothesized Signaling Pathway

G cluster_cell Luteal/Placental Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mito Mitochondria ICA This compound Receptor G-Protein Coupled Receptor? ICA->Receptor Inhibits? PKA Protein Kinase A (PKA) ICA->PKA Post-cAMP Inhibition StAR_gene StAR Gene ICA->StAR_gene Inhibits Transcription StAR_protein StAR Protein ICA->StAR_protein Inhibits Translation AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP cAMP->PKA CREB CREB PKA->CREB CREB->StAR_gene CYP11A1_gene CYP11A1 Gene CREB->CYP11A1_gene StAR_gene->StAR_protein Transcription & Translation Cholesterol Cholesterol StAR_protein->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B1

Caption: Hypothesized signaling pathway for progesterone inhibition.

References

Safety Operating Guide

Proper Disposal of (+)-Isocupressic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (+)-Isocupressic acid, a diterpene acid known for its pharmacological activity.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Segregation of Waste:

    • Isolate all waste containing this compound from other laboratory waste streams. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, and weighing boats).

    • Use a dedicated, clearly labeled hazardous waste container.

  • Neutralization of Acidic Waste (for solutions):

    • For aqueous solutions of this compound, neutralization is a key step to reduce its corrosive properties.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.

    • Be aware that neutralization can generate gas (carbon dioxide) and heat. Perform this step cautiously to avoid splashing and pressure buildup.

  • Containment and Labeling:

    • Transfer the neutralized solution or solid waste into a robust, leak-proof hazardous waste container.

    • The container must be clearly labeled with the following information:

      • "Hazardous Waste"

      • "Contains this compound (neutralized)"

      • List of all chemical constituents, including solvents.

      • The date the waste was first added to the container.

      • The name of the generating laboratory and a responsible contact person.

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

    • Due to its pharmacological activity, incineration is the preferred method of final disposal for this type of waste.[5]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationship of the key steps involved.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure PPE Don Personal Protective Equipment Ventilation Work in a Ventilated Area PPE->Ventilation Segregate Segregate this compound Waste Ventilation->Segregate Neutralize Neutralize Acidic Solutions (if applicable) Segregate->Neutralize Contain Contain and Label Waste Neutralize->Contain Store Store in Designated Area Contain->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Disposal workflow for this compound.

LogicalRelationship substance This compound properties Properties: - Diterpene Acid - Pharmacologically Active substance->properties is characterized by handling Safe Handling: - PPE - Ventilation properties->handling necessitates disposal Proper Disposal: - Segregation - Neutralization - Licensed Vendor handling->disposal enables

Caption: Logical relationship of this compound properties to disposal procedures.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isocupressic acid
Reactant of Route 2
(+)-Isocupressic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.